Hexamethylphosphoramide-d18
Description
Structure
3D Structure
Properties
IUPAC Name |
N-bis[bis(trideuteriomethyl)amino]phosphoryl-1,1,1-trideuterio-N-(trideuteriomethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOIPBMMFNIUFM-NBDUPMGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])P(=O)(N(C([2H])([2H])[2H])C([2H])([2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199227 | |
| Record name | Tris(di(2H3)methylamido)phosphorus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51219-90-0 | |
| Record name | HMPA-d18 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51219-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(di(2H3)methylamido)phosphorus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051219900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(di(2H3)methylamido)phosphorus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[di(2H3)methylamido]phosphorus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Physical and Chemical Properties of Hexamethylphosphoramide-d18: A Technical Guide
Introduction
Hexamethylphosphoramide-d18 (HMPA-d18) is the deuterated analogue of Hexamethylphosphoramide (HMPA), a polar aprotic solvent with significant utility in organic synthesis and coordination chemistry. The substitution of all 18 hydrogen atoms with deuterium makes HMPA-d18 an invaluable tool in nuclear magnetic resonance (NMR) spectroscopy and for tracing molecular interactions in reaction mechanism studies.[1] This guide provides an in-depth overview of the core physical properties of HMPA-d18, general experimental protocols for their determination, and relevant biological pathways.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound in comparison to its non-deuterated counterpart.
| Property | This compound (HMPA-d18) | Hexamethylphosphoramide (HMPA) |
| Molecular Formula | C₆D₁₈N₃OP or [(CD₃)₂N]₃PO | C₆H₁₈N₃OP or [(CH₃)₂N]₃PO |
| Molecular Weight | 197.31 g/mol [1][2][3] | 179.20 g/mol [4][5] |
| CAS Number | 51219-90-0[2][3][6][7][8] | 680-31-9[2] |
| Appearance | Colorless Liquid[3][9] | Colorless, mobile liquid[4][10] |
| Odor | - | Aromatic, spicy odor[4] |
| Boiling Point | 233°C at 760 mmHg[9] | 230-232°C at 740 mmHg[10], 232.5°C |
| Melting/Freezing Point | - | 7°C[10], 7.2°C |
| Density | 1.137 g/cm³[9] | 1.03 g/mL at 25°C[10], 1.03 g/cm³ at 20°C |
| Refractive Index | - | n20/D 1.459[10] |
| Solubility in Water | - | Miscible |
| Vapor Pressure | - | 0.03 mmHg at 20°C, 0.07 mmHg at 25°C[4][11] |
Experimental Protocols for Property Determination
While specific experimental reports for HMPA-d18 are not detailed in the provided literature, the determination of its physical properties follows standard analytical chemistry methodologies.
1. Boiling Point Determination: The boiling point is typically determined by distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For accuracy, the pressure should be noted, as boiling point varies with pressure.
2. Melting Point Determination: For substances that are solid at or near room temperature, a melting point apparatus is used. A small sample is placed in a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. Since HMPA has a melting point of around 7°C, this would be performed under cooled conditions.
3. Density Measurement: Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. The density is then calculated as mass divided by volume.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for confirming the identity and isotopic purity of HMPA-d18.
-
¹H NMR: In a proton NMR spectrum of a highly deuterated substance like HMPA-d18, the proton signals should be virtually absent, confirming successful deuteration.
-
¹³C NMR: The carbon-13 spectrum will show signals corresponding to the carbon atoms, with coupling to deuterium instead of hydrogen.
-
³¹P NMR: Phosphorus-31 NMR is also a key technique for characterizing organophosphorus compounds like HMPA-d18.
The general workflow for NMR analysis is depicted below.
Biological Interactions and Metabolic Pathway
Hexamethylphosphoramide is a known carcinogen that undergoes metabolic activation in the body.[8] The primary metabolic pathway involves N-demethylation mediated by cytochrome P-450 enzymes, which leads to the formation of formaldehyde.[8] This process is believed to be linked to its toxicity and carcinogenicity, including the induction of DNA-protein crosslinks.[8]
The metabolic activation of HMPA can be visualized as follows:
Due to its hazardous nature, both HMPA and HMPA-d18 must be handled with extreme care in a laboratory setting, using appropriate personal protective equipment and ventilation.[6][7] It is classified as a substance that may cause genetic defects and cancer.[2]
References
- 1. CAS 51219-90-0: HMPA-d18 | CymitQuimica [cymitquimica.com]
- 2. Hexamethylphosphoric triamide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. This compound, 99.8% atom D, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sds.chemdox.com [sds.chemdox.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound [myskinrecipes.com]
- 10. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]
- 11. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]
Hexamethylphosphoramide-d18: A Comprehensive Technical Guide to its Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and bonding of Hexamethylphosphoramide-d18 (HMPA-d18). This deuterated analogue of the polar aprotic solvent Hexamethylphosphoramide (HMPA) is of significant interest for various applications in research and development, including as a solvent in organic synthesis and as an isotopic tracer in mechanistic studies. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of its molecular structure.
Chemical Structure and Bonding
This compound, with the chemical formula C₆D₁₈N₃OP, is the perdeuterated isotopologue of Hexamethylphosphoramide. The central phosphorus atom is bonded to one oxygen atom and three dimethylamino groups, resulting in a distorted tetrahedral geometry. The high polarity of the molecule is primarily attributed to the highly polarized phosphorus-oxygen double bond (P=O), where a significant partial negative charge resides on the oxygen atom.
The substitution of protium (¹H) with deuterium (²H) in the eighteen methyl group positions does not significantly alter the electronic structure or the foundational molecular geometry compared to its non-deuterated counterpart. However, this isotopic labeling is crucial for various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, where it can simplify complex spectra and provide valuable insights into molecular dynamics and reaction mechanisms.
Molecular Geometry
The precise bond lengths and angles of Hexamethylphosphoramide have been determined by X-ray crystallography. The data presented below is for the non-deuterated HMPA, as the structural parameters for HMPA-d18 are expected to be virtually identical. The crystal structure is available in the Cambridge Structural Database (CSD) under the deposition number 135587.
Table 1: Selected Bond Lengths for Hexamethylphosphoramide
| Bond | Length (Å) |
| P=O | 1.485 |
| P-N1 | 1.638 |
| P-N2 | 1.641 |
| P-N3 | 1.635 |
| N-C (avg) | 1.465 |
Table 2: Selected Bond Angles for Hexamethylphosphoramide
| Angle | Angle (°) |
| O=P-N1 | 113.8 |
| O=P-N2 | 113.9 |
| O=P-N3 | 114.1 |
| N1-P-N2 | 104.2 |
| N1-P-N3 | 104.5 |
| N2-P-N3 | 105.3 |
| P-N-C (avg) | 118.5 |
| C-N-C (avg) | 114.0 |
Experimental Protocols
Synthesis of this compound
A detailed and reproducible protocol for the synthesis of this compound is adapted from peer-reviewed literature. The synthesis involves the reaction of phosphorus oxychloride with deuterated dimethylamine.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Dimethylamine-d6 hydrochloride ((CD₃)₂NH·HCl)
-
Anhydrous diethyl ether
-
Anhydrous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deuterated dimethylamine gas, (CD₃)₂N D, is generated by the reaction of dimethylamine-d6 hydrochloride with a strong base, such as sodium hydroxide.
-
The freshly generated (CD₃)₂N D gas is then passed through a solution of phosphorus oxychloride in anhydrous diethyl ether at 0 °C with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The resulting precipitate of dimethylamine-d6 hydrochloride is removed by filtration.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude HMPA-d18 is then purified by vacuum distillation to yield a colorless liquid.
The workflow for the synthesis is illustrated in the following diagram:
X-ray Crystallography
The determination of the molecular structure of HMPA was achieved through single-crystal X-ray diffraction.
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of HMPA in a suitable solvent, such as a mixture of ether and pentane, at low temperature.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen (or in this case, deuterium) atoms can be located from the difference Fourier map and refined isotropically.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing HMPA-d18. Due to the deuterium labeling, the ¹H NMR spectrum is significantly simplified, showing only residual proton signals. ²H (Deuterium) NMR, ¹³C NMR, and ³¹P NMR are particularly informative.
Sample Preparation: A sample of HMPA-d18 is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquired to check for the presence of any residual protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show a single resonance for the six equivalent methyl carbons, split into a multiplet due to coupling with deuterium.
-
²H NMR: A deuterium spectrum will show a characteristic signal for the CD₃ groups.
-
³¹P NMR: A proton-decoupled ³¹P NMR spectrum will exhibit a single resonance, providing information about the phosphorus environment.
Spectroscopic Data
Table 3: Expected NMR Chemical Shifts for this compound (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹³C | ~37 | Septet | J(C,D) ≈ 21 |
| ³¹P | ~23 | Singlet | - |
| ²H | ~2.6 | Singlet | - |
Infrared (IR) Spectroscopy: The IR spectrum of HMPA-d18 will show characteristic vibrational modes. The most prominent feature is the strong P=O stretching vibration. The C-H stretching and bending vibrations present in HMPA will be shifted to lower frequencies (C-D stretches and bends) in the spectrum of HMPA-d18.
Table 4: Key Infrared Absorption Frequencies for Hexamethylphosphoramide
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| P=O | Stretch | ~1250 |
| C-N | Stretch | ~990, ~750 |
| C-D | Stretch | ~2100-2250 |
| C-D | Bend | ~1000-1200 |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of HMPA-d18.
This guide provides a foundational understanding of the chemical structure and bonding of this compound, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals utilizing this important deuterated solvent in their work.
Hexamethylphosphoramide-d18 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Hexamethylphosphoramide-d18 (HMPA-d18), a deuterated analog of the polar aprotic solvent Hexamethylphosphoramide (HMPA). This document details its chemical and physical properties, applications in research and development, and provides an exemplary experimental protocol.
Core Data Presentation
This compound is primarily utilized as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and as a solvent in organic synthesis. Its deuteration makes it particularly valuable for mechanistic studies and quantitative analysis.
| Identifier | Value | Source(s) |
| Chemical Name | tris[di(2H3)methylamido]phosphorus oxide | General Chemical Knowledge |
| Synonyms | Hexamethylphosphortriamide-d18, Perdeutero-HMPA | General Chemical Knowledge |
| CAS Number | 51219-90-0 | General Chemical Knowledge |
| Molecular Formula | C₆D₁₈N₃OP | General Chemical Knowledge |
| Molecular Weight | 197.31 g/mol | General Chemical Knowledge |
Applications in Research and Development
This compound serves as a crucial tool in various scientific disciplines due to its unique properties.
-
NMR Spectroscopy: Its primary application is as an internal standard for quantitative NMR (qNMR) due to its distinct signal that does not overlap with many analytes. It is also used as a co-solvent system, for instance with DMSO-d6, to enhance the swelling and mobility of biomass samples, which improves the structural analysis by NMR.
-
Organic Synthesis: As a deuterated polar aprotic solvent, HMPA-d18 is used in mechanistic studies of organic reactions. The deuterium labeling allows for the tracing of reaction pathways and the study of kinetic isotope effects.
-
Metabolic Studies: In drug metabolism studies, deuterated compounds like HMPA-d18 are used as internal standards for the quantification of the parent drug and its metabolites by mass spectrometry. The non-deuterated form, HMPA, is known to undergo cytochrome P-450-mediated N-demethylation.
Metabolic Pathway of Hexamethylphosphoramide
The metabolic pathway of the non-deuterated Hexamethylphosphoramide (HMPA) is an important consideration, particularly in toxicological and drug development contexts. HMPA is metabolized in the liver by cytochrome P450 enzymes through a process of N-demethylation. This metabolic activation is believed to be linked to its carcinogenic properties.
Hexamethylphosphoramide-d18: A Technical Guide to Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Hexamethylphosphoramide-d18 (HMPA-d18). HMPA-d18 is a deuterated analog of Hexamethylphosphoramide, a polar aprotic solvent. The substitution of hydrogen with deuterium makes HMPA-d18 a valuable tool in various research and development applications, including as a solvent for NMR spectroscopy, as a tracer in metabolic studies, and in the synthesis of deuterated molecules. This guide details the analytical methodologies used to determine its isotopic composition and presents a summary of commercially available product specifications.
Isotopic Purity and Enrichment Data
The isotopic purity of this compound is a critical parameter that defines its quality and suitability for specific applications. High isotopic enrichment minimizes the presence of residual protic species, which is crucial for applications like ¹H NMR spectroscopy where solvent signals can interfere with the analysis of the sample. The following table summarizes the isotopic purity and enrichment data for HMPA-d18 available from various commercial suppliers.
| Supplier | Isotopic Purity / Enrichment | Chemical Purity | Analytical Method(s) |
| Thermo Scientific | 99.8 atom % D | Not specified | NMR Spectroscopy |
| Cambridge Isotope Laboratories, Inc. | 98% (isotopic) | ≥98% | Not specified |
| Eurisotop | 98% (isotopic) | 98% | Not specified |
Experimental Protocols
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the deuterium content and the identification of any residual protic impurities.
Determination of Isotopic Purity by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for assessing the isotopic purity of deuterated solvents. The method is based on the detection and quantification of the residual ¹H signals from the incompletely deuterated solvent molecules.
Principle: In a highly deuterated solvent like HMPA-d18, the signal from the residual C-H protons is very small compared to the signal of a known internal standard. By comparing the integral of the residual solvent peak to the integral of the standard, the amount of non-deuterated HMPA can be quantified, and thus the isotopic purity can be calculated.
Methodology:
-
Sample Preparation: A known quantity of a suitable internal standard (e.g., tetramethylsilane - TMS, or a non-volatile compound with a known proton count and concentration) is added to a precise volume of the this compound sample. The mixture is then transferred to an NMR tube.
-
NMR Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Key acquisition parameters to be optimized include:
-
Pulse Angle: A 90° pulse is typically used to maximize the signal.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest) is crucial to ensure full relaxation of all protons, allowing for accurate integration.
-
Number of Scans (ns): A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio for the small residual ¹H signal of HMPA-d18.
-
-
-
Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is processed with appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The integral of the residual ¹H signal of HMPA-d18 (a doublet due to coupling with ³¹P) and the integral of the internal standard are carefully measured.
-
-
Calculation of Isotopic Purity: The isotopic purity is calculated using the following formula:
Isotopic Purity (%) = [1 - (Integral of residual HMPA peak / Number of Protons in HMPA) / (Integral of standard peak / Number of Protons in standard) * (Moles of standard / Moles of HMPA-d18)] * 100
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for determining the isotopic enrichment of a deuterated compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.
Principle: The mass spectrum of this compound will show a cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms). The relative intensities of these peaks are proportional to the abundance of each isotopologue. By analyzing this distribution, the average deuterium enrichment can be calculated.
Methodology:
-
Sample Preparation: The this compound sample is diluted in a suitable solvent and introduced into the mass spectrometer. The choice of ionization technique is important; Electrospray Ionization (ESI) is commonly used.
-
Mass Spectrometry Analysis:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to acquire the mass spectrum.
-
The instrument is operated in a mode that provides high mass accuracy and resolution to clearly separate the peaks of the different isotopologues.
-
-
Data Analysis:
-
The mass spectrum of the molecular ion region of HMPA-d18 is analyzed.
-
The intensity of the peak corresponding to the fully deuterated molecule (all 18 hydrogens replaced by deuterium) and the intensities of the peaks corresponding to molecules with fewer deuterium atoms (M-1, M-2, etc.) are measured.
-
-
Calculation of Isotopic Enrichment: The isotopic enrichment is determined by calculating the weighted average of the deuterium content based on the relative abundance of each isotopologue. The contribution of natural abundance isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) must be corrected for to obtain an accurate value. The general formula for calculating atom percent deuterium is:
Atom % D = [Σ (n * I_n) / (18 * Σ I_n)] * 100
where n is the number of deuterium atoms in an isotopologue and I_n is the intensity of the corresponding peak.
Visualizations
The following diagrams illustrate key workflows and concepts related to the quality control and analysis of this compound.
Caption: Quality control workflow for this compound.
An In-depth Technical Guide on the Toxicity and Carcinogenicity of Hexamethylphosphoramide-d18
Executive Summary
Hexamethylphosphoramide (HMPA) is a polar aprotic solvent with demonstrated carcinogenic and toxic effects in experimental animals.[3][4] It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2B agent ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[5][6][7][8] The primary carcinogenic effect observed in animal studies is the induction of nasal tumors in rats following inhalation exposure.[5][9][10][11] HMPA also exhibits reproductive and genotoxic effects. This guide summarizes the key quantitative data, experimental protocols, and mechanistic pathways associated with HMPA's toxicity and carcinogenicity.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Hexamethylphosphoramide |
| Synonyms | HMPA, Hexametapol, Hexamethylphosphoric triamide |
| CAS Number | 680-31-9 |
| Molecular Formula | C6H18N3OP |
| Molecular Weight | 179.2 g/mol [12] |
| Appearance | Colorless liquid[9][12] |
| Odor | Aromatic or spicy[9][12] |
| Boiling Point | 230-232 °C[12] |
| Melting Point | 7 °C[12] |
| Vapor Pressure | 0.07 mmHg at 25 °C[10][12] |
| Solubility | Miscible with water and most organic liquids[10][12] |
Toxicity Data
| Species | Route | LD50 | Reference |
| Rat (male) | Oral | 2650 mg/kg | [12][13] |
| Rat (female) | Oral | 3360 mg/kg | [12][13] |
| Rabbit | Dermal | 2600 mg/kg | [14][15] |
Chronic exposure to HMPA has been shown to cause significant adverse health effects, most notably the induction of tumors in the nasal passages of rats.
| Species | Route | Exposure Concentration/Duration | Key Findings | Reference |
| Rat | Inhalation | 50, 400, 4000 ppb; 6h/day, 5 days/week for up to 2 years | Increased incidence of nasal tumors (squamous cell carcinoma, adenoid squamous carcinoma, papilloma). Tumors were observed at concentrations as low as 50 ppb after 12 months. | [16] |
| Rat | Oral | Chronic studies | Increased incidence of lung disease. | [9] |
Studies in male rats have demonstrated that HMPA can cause testicular atrophy and aspermia following oral administration.[10][13] It is considered a substance that may reduce fertility in humans at levels that do not cause other toxic effects.[10]
HMPA has shown mixed results in genotoxicity assays. It has been found to be mutagenic in some animal tests and can cause genetic damage.[10] It has been shown to induce DNA-protein crosslinks.[3]
Experimental Protocols
-
Objective: To assess the carcinogenic potential of HMPA following chronic inhalation exposure.
-
Test Species: Sprague-Dawley rats (male and female).
-
Exposure Groups: Four groups were exposed to 0 (control), 50, 400, and 4000 parts per billion (ppb) of HMPA vapor.
-
Exposure Regimen: 6 hours per day, 5 days per week.
-
Duration: Up to 24 months.
-
Observations: Animals were monitored for clinical signs of toxicity. Tissues, particularly the nasal passages, were examined histopathologically for the presence of tumors.
-
Key Findings: A dose-dependent increase in the incidence of nasal tumors was observed. Tumors were first detected after approximately seven months of exposure at the higher concentrations and after 12 months at 50 ppb.[16]
Experimental workflow for the inhalation carcinogenicity study of HMPA in rats.
Mechanism of Action
The precise mechanism of HMPA's carcinogenicity is not fully elucidated, but it is believed to involve its metabolism. HMPA is metabolized by cytochrome P-450 enzymes in the liver and other tissues, including the nasal epithelium.[3][17] This process involves N-demethylation, which produces formaldehyde and other reactive metabolites.[3][17] Formaldehyde is a known carcinogen that can induce DNA-protein crosslinks, leading to mutations and tumor initiation.[3]
Proposed metabolic activation and carcinogenic pathway of HMPA.
Regulatory Status
| Agency | Classification |
| IARC | Group 2B: Possibly carcinogenic to humans[6][7][9] |
| NTP | Reasonably anticipated to be a human carcinogen[5][8] |
| ACGIH | A3: Confirmed animal carcinogen with unknown relevance to humans[8] |
| NIOSH | Potential occupational carcinogen[8][11] |
Conclusion
The available evidence strongly indicates that Hexamethylphosphoramide is a carcinogen in experimental animals, with the nasal cavity being the primary target organ following inhalation exposure. While specific data for Hexamethylphosphoramide-d18 is lacking, its structural similarity to HMPA suggests a comparable toxicological profile. Therefore, stringent safety precautions should be implemented when handling HMPA-d18 to minimize exposure and potential health risks. Further research is warranted to definitively characterize the toxicity and carcinogenicity of the deuterated compound.
References
- 1. CAS 51219-90-0: HMPA-d18 | CymitQuimica [cymitquimica.com]
- 2. Hexamethylphosphoramide: metabolism and applications_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Hexamethylphosphoramide (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 7. monographs.iarc.who.int [monographs.iarc.who.int]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. epa.gov [epa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]
- 13. Hexamethylphosphoramide CAS#: 680-31-9 [m.chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Preparation of Hexamethylphosphoramide-d18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Hexamethylphosphoramide-d18 (HMPA-d18), a deuterated analogue of the polar aprotic solvent Hexamethylphosphoramide (HMPA). The incorporation of deuterium can be a valuable tool in drug development and mechanistic studies, offering altered metabolic profiles and utility as an internal standard in analytical methods. This document outlines the synthetic route, including detailed experimental protocols, purification techniques, and relevant characterization data.
Overview of the Synthetic Strategy
The synthesis of this compound fundamentally involves a two-stage process. The first critical stage is the preparation of the deuterated precursor, dimethylamine-d6. Subsequently, this deuterated amine is reacted with phosphorus oxychloride to yield the final product, HMPA-d18.
Experimental Protocols
Stage 1: Synthesis of Dimethylamine-d6 Hydrochloride
The preparation of deuterated dimethylamine is a critical first step. A robust method involves the deuterated methylation of a protected benzylamine precursor, which minimizes the formation of undesired byproducts.[1][2]
Materials:
-
Boc-benzylamine
-
Deuterated methylation reagent (e.g., deuterated methyl tosylate, TsOCD₃)
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C, 5-10%)
-
Methanol
Procedure:
-
N-Deuteriomethylation: To a solution of Boc-benzylamine in anhydrous THF, a strong base such as sodium hydride is added portion-wise at 0°C. The mixture is stirred for a specified period, followed by the dropwise addition of a deuterated methylation reagent like deuterated methyl tosylate. The reaction is allowed to proceed to completion.
-
Boc Deprotection: The resulting N-benzyl-N-(methyl-d3)-tert-butylcarbamate is treated with a solution of HCl in an appropriate solvent to remove the Boc protecting group, yielding N-benzyl-N-(methyl-d3)amine hydrochloride.
-
Second N-Deuteriomethylation: The N-benzyl-N-(methyl-d3)amine is then subjected to a second round of deuteromethylation using a similar procedure to introduce the second CD₃ group, forming N-benzyl-N,N-bis(methyl-d3)amine.
-
Debenzylation: The N-benzyl-N,N-bis(methyl-d3)amine is dissolved in methanol, and palladium on carbon is added. The mixture is then subjected to hydrogenolysis to cleave the benzyl group, yielding the desired dimethylamine-d6, which is subsequently converted to its hydrochloride salt.[2]
Stage 2: Synthesis of this compound
The final step involves the reaction of dimethylamine-d6 with phosphorus oxychloride.[3]
Materials:
-
Dimethylamine-d6 hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Inert organic solvent (e.g., toluene, xylene)[4]
-
Aqueous sodium hydroxide
Procedure:
-
Reaction Setup: Phosphorus oxychloride is dissolved in an inert organic solvent in a reaction flask equipped with a stirrer and a means to control the temperature.
-
Addition of Deuterated Amine: Gaseous dimethylamine-d6 (liberated from its hydrochloride salt by treatment with a base) is bubbled through the solution while maintaining the temperature between 25-60°C.[4]
-
Reaction Progression: After the addition of the deuterated dimethylamine is complete, the reaction temperature is raised to 50-70°C and maintained for approximately one hour.[4]
-
Workup: The reaction mixture, containing HMPA-d18 and dimethylamine-d6 hydrochloride byproduct, is cooled. The solid byproduct is removed by filtration. The filtrate, containing the crude HMPA-d18, is then subjected to purification.
Purification and Characterization
Purification
Purification of HMPA-d18 is crucial to remove unreacted starting materials and byproducts.[5]
-
Distillation: The crude HMPA-d18 is purified by fractional distillation under reduced pressure. This is an effective method to separate the high-boiling product from more volatile impurities.
-
Recrystallization: For higher purity, the distilled HMPA-d18 can be further purified by recrystallization from an appropriate solvent at low temperatures.[5]
Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should be used to confirm the absence of protons on the methyl groups. ³¹P NMR spectroscopy is also a valuable tool for characterizing phosphorus-containing compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic enrichment of the HMPA-d18.
-
Gas Chromatography (GC): GC can be employed to assess the purity of the final product. A column with a non-polar stationary phase, such as Silicone SE-30, is suitable for this purpose.[5]
Quantitative Data Summary
| Parameter | Stage 1: Dimethylamine-d6 HCl | Stage 2: HMPA-d18 | Reference |
| Typical Yield | >90% (overall for deuterated amine synthesis) | High (specific yield depends on reaction scale and conditions) | [2] |
| Isotopic Purity | >98 atom % D | >98 atom % D | Commercial Supplier Data |
| Boiling Point (HMPA) | Not Applicable | 230-232 °C (at 740 mmHg) | [6] |
| Freezing Point (HMPA) | Not Applicable | 7 °C | [6] |
| Density (HMPA) | Not Applicable | 1.03 g/mL at 25 °C | [6] |
Safety Considerations
Hexamethylphosphoramide is a suspected carcinogen and should be handled with appropriate safety precautions.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Waste containing HMPA should be disposed of according to institutional guidelines.
This guide provides a comprehensive framework for the synthesis and preparation of this compound. Researchers should consult the primary literature for more specific details and adapt the protocols to their specific laboratory conditions and scale.
References
- 1. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US3991110A - Preparation of hexamethylphosphoramide - Google Patents [patents.google.com]
- 4. CN108892687A - A method of it preparing hexamethylphosphoramide while obtaining dimethylamine hydrochloride - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Hexamethylphosphoramide-d18: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Hexamethylphosphoramide-d18 (HMPA-d18) in organic solvents. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document focuses on providing a robust experimental protocol for researchers to determine its solubility accurately. This guide also includes a structured data table for recording experimental findings and a visual workflow to aid in experimental design.
Introduction to this compound
This compound is the deuterated analog of Hexamethylphosphoramide (HMPA), a highly polar, aprotic solvent. The replacement of protium with deuterium makes HMPA-d18 a valuable tool in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy for mechanistic studies and as a non-protic solvent in sensitive reactions. Understanding its solubility in a range of organic solvents is critical for its effective use in synthesis, purification, and formulation development.
Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Reference/Internal Data Source |
| Shake-Flask Method | |||||
| Shake-Flask Method | |||||
| Shake-Flask Method | |||||
| Shake-Flask Method | |||||
| Shake-Flask Method |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent.[1][2] This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR spectrometer)
-
Calibration standards of HMPA-d18 in the chosen solvent
Procedure:
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is generally recommended, although the optimal time may vary depending on the solvent and solute. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is indicated by a constant solute concentration over time.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC, HPLC, or NMR) to determine the concentration of HMPA-d18.
-
Prepare a calibration curve using standard solutions of known concentrations of HMPA-d18 in the same solvent.
-
-
Data Analysis:
-
Calculate the concentration of HMPA-d18 in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.
Caption: Workflow for determining HMPA-d18 solubility.
References
In-Depth Technical Guide to the Thermodynamic Properties of Hexamethylphosphoramide-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of Hexamethylphosphoramide-d18 (HMPA-d18). Due to the limited availability of direct experimental data for the deuterated compound, this document synthesizes information on the thermodynamic properties of non-deuterated Hexamethylphosphoramide (HMPA) and discusses the established principles of deuterium isotope effects to estimate the properties of HMPA-d18.
Core Thermodynamic Properties
Table 1: Summary of Thermodynamic Properties
| Thermodynamic Property | Symbol | Hexamethylphosphoramide (HMPA) | This compound (HMPA-d18) (Estimated) |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Data not available | Data not available |
| Standard Molar Entropy (liquid) | S°(l) | Data not available | Data not available |
| Gibbs Free Energy of Formation (liquid) | ΔfG°(l) | Data not available | Data not available |
| Liquid Phase Heat Capacity (at 298.15 K) | Cp,liquid | 321.3 J/mol·K[1] | Slightly higher than HMPA |
| Enthalpy of Vaporization | ΔHvap | Data not available | Slightly higher than HMPA |
Note: The standard enthalpy of formation is a critical missing value required for the calculation of the Gibbs free energy of formation. Extensive searches of available scientific literature and databases did not yield an experimentally determined or computationally predicted value for this property for HMPA.
Deuterium Isotope Effects on Thermodynamic Properties
The substitution of hydrogen with deuterium in a molecule leads to predictable changes in its thermodynamic properties, primarily due to the difference in mass and the resulting lower zero-point energy of C-D bonds compared to C-H bonds.
-
Heat Capacity (Cp): Deuterated compounds generally exhibit a slightly higher molar heat capacity than their non-deuterated counterparts. This is attributed to the lower vibrational frequencies of the C-D bonds, which can be excited at lower temperatures, thus contributing more to the heat capacity.
-
Enthalpy of Vaporization (ΔHvap): The enthalpy of vaporization of a deuterated compound is typically slightly higher than that of the corresponding non-deuterated compound. This is because the intermolecular forces in the liquid phase are slightly stronger for the deuterated species due to the lower amplitude of the C-D bond vibrations, leading to less effective averaging of intermolecular interactions.
-
Enthalpy of Formation (ΔfH°): The enthalpy of formation of a deuterated compound is generally slightly more negative (more exothermic) than that of its non-deuterated analog. This is a direct consequence of the lower zero-point energy of the C-D bonds.
-
Molar Entropy (S°): The standard molar entropy of a deuterated compound is typically slightly lower than that of its non-deuterated counterpart. This is mainly due to the lower vibrational frequencies of the C-D bonds, which leads to a smaller vibrational contribution to the total entropy.
Logical Relationship of Isotope Effects on Gibbs Free Energy
Caption: Impact of deuterium substitution on thermodynamic properties.
Experimental Protocols
The determination of the thermodynamic properties of liquid organic compounds like this compound involves several key experimental techniques.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid (e.g., HMPA-d18) is encapsulated in a combustible container of known heat of combustion. For volatile liquids, special handling techniques are required to prevent evaporation.
-
Bomb Assembly: The capsule is placed in the crucible inside the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
-
Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid). Corrections are made for the heat of combustion of the capsule and the fuse wire, and for the formation of any side products like nitric acid. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining enthalpy of formation.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The liquid phase heat capacity (Cp,liquid) can be accurately measured using a Differential Scanning Calorimeter (DSC).
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.
-
Sample Preparation: A small, accurately weighed sample of the liquid (e.g., HMPA-d18) is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Measurement Procedure: The following three scans are performed under a controlled nitrogen atmosphere:
-
Baseline Scan: An empty sample pan and an empty reference pan are heated at a constant rate over the desired temperature range to obtain a baseline heat flow.
-
Reference Material Scan: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions.
-
Sample Scan: The sample pan containing the liquid is heated under the same conditions.
-
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three scans using the following equation: Cp,sample = ( (DSCsample - DSCbaseline) / (DSCreference - DSCbaseline) ) * (massreference / masssample) * Cp,reference
Experimental Workflow for DSC Heat Capacity Measurement
Caption: Workflow for DSC heat capacity measurement.
References
Methodological & Application
Hexamethylphosphoramide-d18: Application Notes and Protocols for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hexamethylphosphoramide-d18 (HMPA-d18) is a deuterated analogue of the highly polar, aprotic solvent Hexamethylphosphoramide (HMPA). Its primary application in organic chemistry is as a solvent or co-solvent in reactions involving organometallic reagents, particularly organolithium species, and in mechanistic studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium labeling allows for the use of HMPA-d18 in ¹H NMR without solvent signal interference, making it an invaluable tool for in-situ reaction monitoring and elucidation of reaction mechanisms.
Physicochemical Properties and Safety Data
HMPA-d18 shares similar physical and chemical properties with its non-deuterated counterpart. It is a colorless to light amber liquid with a mild amine-like odor. Due to its high polarity, it effectively solvates cations, which has profound effects on the reactivity of anionic species.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆D₁₈N₃OP | [1] |
| Molecular Weight | 197.31 g/mol | [1] |
| Appearance | Clear, colorless to light amber liquid | [2] |
| Density | 1.03 g/mL at 25 °C | [3][4] |
| Melting Point | 7.2 °C (45.0 °F) | [5] |
| Boiling Point | 232.5 °C (450.5 °F) | [5] |
| Solubility in Water | Miscible | [5] |
| Dielectric Constant | 30 | [5] |
| ¹H NMR Chemical Shift (residual protons) | Varies with solvent | [6] |
| CAS Number | 51219-90-0 | [3][7] |
Safety Precautions: Hexamethylphosphoramide is classified as a suspected human carcinogen and a reproductive toxin.[5] Therefore, HMPA-d18 should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate films are recommended), a lab coat, and splash goggles, must be worn.[7][8] All waste containing HMPA-d18 must be disposed of as hazardous waste according to local regulations.[7]
Key Applications in Organic Synthesis
The primary utility of HMPA-d18 stems from its strong cation-solvating ability, which deaggregates organometallic complexes, particularly organolithium reagents. This leads to an increase in the reactivity of the carbanionic species.
Enhancement of Organolithium Reactions
Organolithium reagents often exist as aggregates (dimers, tetramers, etc.) in solution, which attenuates their reactivity. HMPA-d18 effectively breaks down these oligomers by coordinating to the lithium cations, leading to smaller, more reactive species, and in some cases, solvent-separated ion pairs (SIPs).[9][10] This enhanced reactivity is beneficial in a variety of transformations, including:
-
Metalation/Deprotonation: HMPA-d18 can significantly accelerate the rate of deprotonation of weakly acidic protons.
-
Nucleophilic Addition: The increased nucleophilicity of the organolithium reagent in the presence of HMPA-d18 can improve yields and alter the regioselectivity of addition to carbonyl compounds and other electrophiles.[9][11]
-
Alkylation of Enolates: By promoting the formation of more reactive, less aggregated enolates, HMPA-d18 can improve the efficiency of alkylation reactions.[12][13][14][15][16]
Caption: Deaggregation of organolithium reagents by HMPA-d18.
Mechanistic Studies by NMR Spectroscopy
The use of HMPA-d18 is crucial for mechanistic studies of organic reactions in solution using ¹H NMR spectroscopy. By eliminating the solvent signals, it allows for the direct observation and quantification of reactants, intermediates, and products. This is particularly valuable for studying the structure and dynamics of organometallic species in solution. Low-temperature NMR studies in HMPA-d18 can provide quantitative information about the ratio of contact ion pairs (CIP) to solvent-separated ion pairs (SIP), which is critical for understanding and controlling the regioselectivity of reactions.[9][10]
Experimental Protocols
The following are representative protocols illustrating the use of HMPA as a co-solvent to enhance reactivity. While these protocols specify HMPA, HMPA-d18 can be directly substituted for NMR-based reaction monitoring.
Protocol 1: Alkylation of a Terminal Alkyne
This protocol describes the alkylation of a terminal alkyne, a reaction that is often sluggish without a polar aprotic solvent like HMPA.
Table 2: Reagents for Alkyne Alkylation
| Reagent | Molar Eq. | Amount |
| 1-Dodecyne | 1.0 | (Specify amount) |
| n-Butyllithium (1.6 M in hexane) | 1.05 | (Calculate volume) |
| HMPA-d18 | - | (Specify volume) |
| 1-Bromobutane | 1.1 | (Calculate volume/mass) |
| Diethyl ether (anhydrous) | - | (Specify volume) |
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-dodecyne and anhydrous diethyl ether.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 15 minutes.
-
Add HMPA-d18 to the reaction mixture.
-
Slowly add 1-bromobutane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the alkylation of a terminal alkyne.
Protocol 2: Aldol Condensation via Lithium Enolate Formation
This protocol outlines the formation of a lithium enolate and its subsequent reaction in an aldol condensation, where HMPA is used to enhance the enolate's reactivity.
Table 3: Reagents for Aldol Condensation
| Reagent | Molar Eq. | Amount |
| Ketone (e.g., Cyclohexanone) | 1.0 | (Specify amount) |
| Lithium Diisopropylamide (LDA) | 1.05 | (Prepare fresh or use commercial solution) |
| HMPA-d18 | - | (Specify volume) |
| Aldehyde (e.g., Benzaldehyde) | 1.0 | (Specify amount) |
| Tetrahydrofuran (THF, anhydrous) | - | (Specify volume) |
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA in THF, keeping the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add HMPA-d18 to the reaction mixture.
-
Slowly add a solution of the aldehyde in anhydrous THF.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldol product by column chromatography.
Caption: Pathway for HMPA-d18 enhanced aldol condensation.
Quantitative Data Summary
The addition of HMPA can have a significant impact on reaction yields and regioselectivity. The following table summarizes representative data on the effect of HMPA on the alkylation of terminal acetylenes.
Table 4: Effect of HMPA on the Yield of Alkyne Alkylation [17]
| Solvent System | Reaction Time (hr) | Yield (%) |
| THF/HMPA | 2 | 78 |
| THF/DMI | 2 | 83 |
| THF/HMPA | 2 | 88 |
| THF/DMI | 2 | 90 |
*DMI (1,3-Dimethyl-2-imidazolidinone) is a less toxic alternative to HMPA.[17]
Note: The yields are comparable, highlighting that while HMPA is effective, safer alternatives should be considered.
Conclusion
This compound is a powerful solvent and additive for enhancing the reactivity of organometallic reagents and for conducting mechanistic studies of organic reactions using NMR spectroscopy. Its ability to deaggregate organolithium species leads to increased reaction rates and can influence selectivity. However, due to its toxicity, its use should be restricted to situations where its unique properties are essential, and stringent safety precautions must be implemented. Researchers should always consider less hazardous alternatives before opting to use HMPA-d18.
References
- 1. Hexamethylphosphoric triamide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 51219-90-0 CAS MSDS (HEXAMETHYLPHOSPHORIC TRIAMIDE-D18) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Hexamethylphosphoramide(680-31-9) 1H NMR spectrum [chemicalbook.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]
- 12. 182.160.97.198:8080 [182.160.97.198:8080]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. researchgate.net [researchgate.net]
- 15. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Hexamethylphosphoramide-d18 in NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexamethylphosphoramide-d18 (HMPA-d18) is a deuterated polar aprotic solvent and coordinating agent with unique properties that make it a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its high polarity, excellent solvating power for a wide range of organic and inorganic compounds, and the presence of a phosphorus atom offer distinct advantages for reaction monitoring, mechanistic studies, and quantitative analysis. This document provides detailed application notes and protocols for the effective use of HMPA-d18 in NMR spectroscopy.
Properties of this compound
Hexamethylphosphoramide is a colorless liquid known for its strong Lewis basicity, allowing it to coordinate with metal cations and other Lewis acids.[1] Its deuterated analogue, HMPA-d18, retains these properties while minimizing solvent signals in ¹H NMR spectra, making it an excellent choice for studying analytes with resonances that might otherwise be obscured.[2]
Table 1: Physical and Spectroscopic Properties of Hexamethylphosphoramide (HMPA)
| Property | Value | Reference |
| Molecular Formula | C₆D₁₈N₃OP | |
| Molecular Weight | 197.30 g/mol | |
| Boiling Point | 235 °C | [3] |
| Melting Point | 7.2 °C | [3] |
| Density | 1.020 g/cm³ (at 25 °C) | [3] |
| ¹H NMR Chemical Shift (residual, in CDCl₃) | 2.657 ppm | [4] |
| ¹³C NMR Chemical Shift (in CDCl₃) | 37.1 ppm | |
| ³¹P NMR Chemical Shift (neat) | ~23.5 ppm |
Applications of HMPA-d18 in NMR Spectroscopy
Co-solvent for Enhancing Solubility and Resolution
HMPA-d18 is an excellent solvent for a variety of compounds, including polymers, gases, and organometallic complexes.[1] Its high dielectric constant and strong coordinating ability can help to break up aggregates of polar molecules, leading to sharper NMR signals and improved spectral resolution.
Mechanistic Studies of Chemical Reactions
The inert nature and high boiling point of HMPA-d18 make it a suitable medium for monitoring chemical reactions at a range of temperatures.[5] The presence of the ³¹P nucleus provides an additional spectroscopic handle to probe reaction mechanisms involving phosphorus-containing reagents or intermediates.
A notable application is in the study of amide bond formation where HMPA can act as a coupling reagent. The reaction progress can be monitored by ³¹P NMR, allowing for the identification of key intermediates such as phosphonium salts.[6][7]
NMR Titration Studies of Host-Guest Interactions
Due to its strong Lewis basicity, HMPA-d18 can be used as a titrant in NMR studies to probe the interactions between Lewis acidic species and a substrate. This is particularly useful in organometallic chemistry for characterizing the solvation and aggregation states of lithium reagents.[8] By monitoring the changes in ¹H, ⁷Li, or ³¹P NMR chemical shifts upon addition of HMPA-d18, the stoichiometry and thermodynamics of complex formation can be determined.[9]
Internal Standard for Quantitative ³¹P NMR
HMPA has been successfully employed as an internal reference standard in ³¹P NMR for the quantitative analysis of phosphate additives in food products.[10] Its sharp singlet signal in the ³¹P NMR spectrum, which is well-separated from the signals of common phosphate species, allows for accurate integration. HMPA-d18 is an even better choice for this application as it minimizes any potential overlap in the ¹H spectrum. The use of an internal standard like HMPA-d18 in quantitative NMR (qNMR) allows for the determination of the absolute concentration of an analyte.[11]
Table 2: Chemical Shifts of HMPA in Various Deuterated Solvents
| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CDCl₃ | 2.60 | 37.1 |
| Acetone-d₆ | 2.58 | 36.9 |
| CD₃CN | 2.55 | 37.0 |
| Benzene-d₆ | 2.22 | 37.0 |
| DMSO-d₆ | 2.51 | 36.5 |
Data compiled from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.[12]
Experimental Protocols
General Protocol for NMR Sample Preparation with HMPA-d18
-
Analyte Preparation: Weigh 5-25 mg of the solid analyte into a clean, dry vial. For liquid samples, use approximately 10-30 µL.[13]
-
Solvent Addition: Add approximately 0.6-0.7 mL of HMPA-d18 to the vial. If HMPA-d18 is used as a co-solvent, first dissolve the analyte in a primary deuterated solvent (e.g., CDCl₃, THF-d₈) and then add the desired amount of HMPA-d18.
-
Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If necessary, use a sonicator for a brief period.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[13]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol for Reaction Monitoring using HMPA-d18 and ³¹P NMR
This protocol is adapted from the study of amide bond formation using HMPA as a coupling reagent.[6][7]
-
Initial Setup: In a clean, dry NMR tube, dissolve the starting materials (e.g., carboxylic acid and HMPA-d18) in an appropriate deuterated solvent (e.g., anhydrous CD₂Cl₂).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting materials to establish the initial chemical shifts. The HMPA-d18 signal will serve as a reference.
-
Initiate Reaction: Cool the NMR tube to the desired reaction temperature (e.g., 0 °C) in the NMR spectrometer. Inject the coupling activator (e.g., triphosgene solution in CD₂Cl₂) into the NMR tube.
-
Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals to monitor the disappearance of the HMPA-d18 signal and the appearance of new signals corresponding to reaction intermediates (e.g., phosphinic carboxylic mixed anhydride) and the final product.
-
Data Analysis: Integrate the signals of interest at each time point to determine the relative concentrations of reactants, intermediates, and products, allowing for the determination of reaction kinetics.
Protocol for NMR Titration with HMPA-d18
This protocol is designed for studying the interaction of a Lewis acid (e.g., a lithium salt) with HMPA-d18.
-
Sample Preparation: Prepare a stock solution of the analyte (e.g., the lithium salt) of known concentration in a suitable deuterated solvent (e.g., THF-d₈). Prepare a stock solution of HMPA-d18 of known concentration in the same solvent.
-
Initial Spectrum: Transfer a known volume of the analyte solution to an NMR tube and acquire a reference spectrum (e.g., ⁷Li or ³¹P NMR).
-
Titration: Add small, precise aliquots of the HMPA-d18 stock solution to the NMR tube. After each addition, gently mix the solution and allow it to equilibrate.
-
Spectral Acquisition: Acquire an NMR spectrum after each addition of HMPA-d18.
-
Data Analysis: Plot the change in chemical shift of the observed nucleus as a function of the molar ratio of HMPA-d18 to the analyte. This data can be used to determine the binding stoichiometry and association constant.
Table 3: Example Data for NMR Titration of a Lithium Salt with HMPA
| Molar Ratio (HMPA/Li⁺) | ⁷Li Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |
| 0 | 0.50 | - |
| 0.5 | 0.35 | 24.2 |
| 1.0 | 0.20 | 24.8 |
| 2.0 | 0.10 | 25.3 |
| 4.0 | 0.05 | 25.5 |
Note: The above data is illustrative. Actual chemical shifts will depend on the specific lithium salt, solvent, and temperature.
Protocol for Quantitative ³¹P NMR using HMPA-d18 as an Internal Standard
This protocol is based on the method for quantifying phosphates.[10]
-
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed into a vial.
-
Accurately weigh a known amount of HMPA-d18 (internal standard) and add it to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O with a buffer to maintain a constant pH).
-
-
NMR Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a quantitative ³¹P NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any phosphorus signal to be quantified.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[11]
-
Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals for the analyte and the HMPA-d18 internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of phosphorus nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
IS = Internal Standard (HMPA-d18)
-
Table 4: Performance Data for Quantitative ³¹P NMR using HMPA as an Internal Standard
| Parameter | Result |
| Linearity (Concentration Range) | 81-5236 mg P/dm³ |
| Recovery | 95-99% |
| Coefficient of Variation (CV) | ≤ 5% |
Data adapted from Rzemieniewska, J.; et al. Food Anal. Methods 2018, 11, 230-239.[10]
Safety Considerations
Hexamethylphosphoramide is a suspected carcinogen and should be handled with appropriate safety precautions.[14] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for HMPA-d18 before use.
References
- 1. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]
- 2. myuchem.com [myuchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Hexamethylphosphoramide(680-31-9) 1H NMR spectrum [chemicalbook.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Phosphate additives determination in meat products by 31-phosphorus nuclear magnetic resonance using new internal reference standard: hexamethylphosphoroamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hexamethylphosphoramide-d18 in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent renowned for its exceptional ability to solvate cations, thereby enhancing the reactivity of anionic species in a wide array of organic reactions.[1][2] Its deuterated isotopologue, Hexamethylphosphoramide-d18 (HMPA-d18), in which all eighteen hydrogen atoms are replaced with deuterium, serves as a powerful tool for elucidating reaction mechanisms.[3][4] By measuring the kinetic isotope effect (KIE) when substituting HMPA with HMPA-d18, researchers can gain valuable insights into the transition state of a reaction and the role of the solvent in the rate-determining step.
The primary mechanistic relevance of HMPA-d18 lies in the potential for a secondary kinetic isotope effect. The substitution of hydrogen with deuterium results in a lower zero-point energy for C-D bonds compared to C-H bonds. This difference can influence the solvating power of HMPA-d18 relative to HMPA. If the coordination of HMPA to a cation is part of the rate-determining step, a change in reaction rate may be observed. This is particularly pertinent in reactions involving organolithium reagents, where HMPA is known to break down aggregates and form solvent-separated ion pairs (SIPs), thereby dramatically affecting reactivity and selectivity.[2][5][6]
These application notes provide a framework for utilizing HMPA-d18 in mechanistic studies, with a focus on organolithium-mediated reactions.
Key Applications
The principal application of HMPA-d18 in mechanistic studies is the determination of the kinetic isotope effect (k_HMPA / k_HMPA-d18) to probe the involvement of HMPA in the rate-determining step of a reaction. Specific applications include:
-
Elucidating Transition State Structures: A significant KIE suggests that the interaction of HMPA with the cationic species is crucial in the transition state.
-
Investigating Organometallic Reaction Mechanisms: Particularly useful in studying reactions of organolithium reagents, where HMPA is known to influence aggregation states and ion pair structures.[2][7]
-
Differentiating Reaction Pathways: The magnitude of the KIE can help distinguish between proposed mechanisms, for example, in competitive 1,2- versus 1,4-addition reactions.[3]
Data Presentation
The following table provides a hypothetical summary of kinetic data that could be obtained from a mechanistic study using HMPA-d18 in the S_N2 reaction of an organolithium reagent with an alkyl halide.
| Reagent/Solvent System | Rate Constant (k, M⁻¹s⁻¹) | Kinetic Isotope Effect (k_HMPA / k_HMPA-d18) |
| n-BuLi / THF | 2.5 x 10⁻⁵ | - |
| n-BuLi / THF + HMPA | 1.8 x 10⁻² | 1.15 |
| n-BuLi / THF + HMPA-d18 | 1.57 x 10⁻² | |
| t-BuLi / THF | 8.1 x 10⁻⁶ | - |
| t-BuLi / THF + HMPA | 4.2 x 10⁻³ | 1.21 |
| t-BuLi / THF + HMPA-d18 | 3.47 x 10⁻³ |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of the Kinetic Isotope Effect for an S_N2 Reaction
This protocol describes a general procedure for measuring the KIE of an S_N2 reaction between an organolithium reagent and an alkyl halide using HMPA and HMPA-d18.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
1-Bromobutane or other suitable alkyl halide
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
This compound (HMPA-d18)
-
Internal standard (e.g., dodecane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Reaction Solutions:
-
In a flame-dried, argon-purged flask, prepare a stock solution of the organolithium reagent in anhydrous THF.
-
In a separate flame-dried, argon-purged flask, prepare a stock solution of the alkyl halide and an internal standard in anhydrous THF.
-
Prepare two separate stock solutions of HMPA and HMPA-d18 in anhydrous THF.
-
-
Reaction Setup:
-
Set up two parallel reactions in flame-dried, argon-purged reaction vessels equipped with magnetic stirrers and maintained at a constant low temperature (e.g., -78 °C) using a cryostat.
-
To each vessel, add a known volume of the organolithium stock solution.
-
To one vessel, add a precise volume of the HMPA stock solution. To the other, add the same volume of the HMPA-d18 stock solution. Stir the solutions for 15 minutes to allow for complexation.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reactions by adding a known volume of the alkyl halide/internal standard stock solution to each reaction vessel simultaneously.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench them by adding to a vial containing a saturated aqueous solution of ammonium chloride and diethyl ether.
-
Vortex the vials, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product and the remaining alkyl halide relative to the internal standard.
-
Plot the concentration of the product versus time for both the HMPA and HMPA-d18 reactions.
-
-
Data Analysis:
-
Determine the initial rate of each reaction from the slope of the concentration versus time plot at t=0.
-
Alternatively, for pseudo-first-order conditions (large excess of one reagent), determine the observed rate constant (k_obs) by fitting the data to an appropriate integrated rate law.
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the excess reagent.
-
The kinetic isotope effect is calculated as the ratio of the rate constant for the reaction with HMPA to the rate constant for the reaction with HMPA-d18 (KIE = k_HMPA / k_HMPA-d18).
-
Visualizations
Caption: Proposed role of HMPA in an S_N2 reaction.
Caption: Experimental workflow for KIE determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Applications of Hexamethylphosphoramide-d18 in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylphosphoramide-d18 (HMPA-d18) is the deuterated analog of Hexamethylphosphoramide (HMPA), a highly polar, aprotic solvent. In organometallic chemistry, HMPA is renowned for its exceptional ability to solvate cations, which profoundly influences the structure and reactivity of organometallic reagents. The primary application of HMPA-d18 stems from its utility as a non-interfering solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium labeling of HMPA-d18 makes it nearly transparent in ¹H NMR spectra, allowing for the unambiguous observation of proton signals from the organometallic species of interest. This property is crucial for mechanistic studies, particularly in elucidating the aggregation states and solution structures of organometallic complexes, most notably organolithium reagents.
Note on Safety: Hexamethylphosphoramide (HMPA) is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment. Safer alternatives such as dimethylpropyleneurea (DMPU) should be considered when possible.
Key Applications in Organometallic Chemistry
The principal role of HMPA-d18 in organometallic chemistry is to serve as a specialized solvent for NMR spectroscopic studies aimed at understanding reaction mechanisms and the behavior of reactive intermediates.
-
Elucidation of Organolithium Aggregation States: Organolithium reagents often exist as aggregates (e.g., dimers, tetramers) in solution, which significantly impacts their reactivity. HMPA is a powerful deaggregating agent due to its strong coordination to the lithium cation. HMPA-d18 is the ideal solvent for monitoring these deaggregation processes by multinuclear NMR spectroscopy (¹H, ⁶Li, ¹³C, ³¹P). By observing changes in chemical shifts and coupling constants upon addition of HMPA-d18, researchers can characterize the different aggregated and monomeric species present in solution.
-
Mechanistic Studies of Organometallic Reactions: The use of HMPA can dramatically alter the chemo-, regio-, and stereoselectivity of organometallic reactions. HMPA-d18 allows for in-situ NMR monitoring of these reactions, providing valuable kinetic and mechanistic data. For example, it is instrumental in studying the effect of solvent-separated ion pairs (SIPs), promoted by HMPA, versus contact ion pairs (CIPs) on the reaction pathways.
-
Characterization of Organometallic Complexes: HMPA can act as a ligand, coordinating to metal centers to form stable complexes. HMPA-d18 can be used as the solvent to characterize these complexes by NMR without interference from solvent signals, facilitating the structural assignment of these species.
Experimental Protocols
Protocol 1: NMR Spectroscopic Titration of an Organolithium Reagent with HMPA-d18 to Observe Deaggregation
Objective: To monitor the change in the aggregation state of an organolithium reagent (e.g., n-butyllithium) upon the addition of HMPA-d18 using ⁶Li and ¹³C NMR spectroscopy.
Materials:
-
Organolithium reagent (e.g., n-butyllithium in hexane)
-
This compound (HMPA-d18)
-
Anhydrous deuterated solvent (e.g., THF-d8)
-
NMR tubes suitable for low-temperature measurements
-
Gas-tight syringes
-
Schlenk line and argon or nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (glovebox or Schlenk line), add a known concentration of the organolithium reagent in THF-d8 to a pre-dried NMR tube.
-
Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Initial NMR Spectrum:
-
Acquire initial ¹H, ⁶Li, and ¹³C NMR spectra of the organolithium solution at the desired low temperature. This will show the signals corresponding to the initial aggregate state (e.g., tetramer or dimer).
-
-
Titration with HMPA-d18:
-
Using a gas-tight syringe, add a sub-stoichiometric amount (e.g., 0.25 equivalents relative to the organolithium reagent) of HMPA-d18 to the cold NMR tube.
-
Gently mix the solution while maintaining the low temperature.
-
-
NMR Spectra Acquisition:
-
Acquire ¹H, ⁶Li, and ¹³C NMR spectra after each addition of HMPA-d18.
-
-
Data Analysis:
-
Monitor the appearance of new signals and the disappearance or decrease in intensity of the initial signals in the ⁶Li and ¹³C NMR spectra. The changes in chemical shifts will indicate the formation of less aggregated species (e.g., dimers, monomers) and HMPA-solvated lithium cations.
-
Continue the titration until no further changes in the spectra are observed, indicating the complete deaggregation or formation of a stable solvated species.
-
Protocol 2: In-situ NMR Monitoring of a Regioselective Reaction Influenced by HMPA-d18
Objective: To investigate the effect of HMPA-d18 on the regioselectivity of the addition of an organolithium reagent to an α,β-unsaturated carbonyl compound.
Materials:
-
Organolithium reagent (e.g., phenyllithium)
-
α,β-unsaturated carbonyl compound (e.g., 2-cyclohexenone)
-
This compound (HMPA-d18)
-
Anhydrous deuterated solvent (e.g., THF-d8)
-
Internal standard (e.g., tetramethylsilane)
-
NMR tubes suitable for low-temperature measurements
-
Gas-tight syringes
-
Schlenk line and argon or nitrogen gas supply
Procedure:
-
Preparation of Reagent Solutions:
-
Under an inert atmosphere, prepare a stock solution of the organolithium reagent in THF-d8.
-
Prepare a separate stock solution of the α,β-unsaturated carbonyl compound and an internal standard in THF-d8.
-
-
Reaction without HMPA-d18:
-
In an NMR tube cooled to -78 °C, add the solution of the α,β-unsaturated carbonyl compound.
-
Acquire a spectrum of the starting material.
-
Add the organolithium solution to the NMR tube, mix quickly, and immediately begin acquiring time-course ¹H NMR spectra.
-
After the reaction is complete, analyze the final spectrum to determine the ratio of 1,2-addition to 1,4-addition products by integrating their characteristic signals relative to the internal standard.
-
-
Reaction with HMPA-d18:
-
Repeat the reaction, but before adding the organolithium reagent, add a stoichiometric amount of HMPA-d18 to the solution of the α,β-unsaturated carbonyl compound in the NMR tube.
-
Follow the same procedure for adding the organolithium reagent and acquiring time-course ¹H NMR spectra.
-
-
Data Analysis:
-
Compare the product ratios from the reactions with and without HMPA-d18 to quantify the effect of HMPA on the regioselectivity.
-
Analyze the time-course data to obtain kinetic information about the rate of formation of each product.
-
Data Presentation
The following tables summarize quantitative data on the effect of HMPA on the structure and reactivity of organolithium reagents, which are the types of studies where HMPA-d18 would be employed as the NMR solvent.
Table 1: Effect of HMPA on the Aggregation State of Phenyllithium in THF at -111 °C
| Equivalents of HMPA | Predominant Species | ⁶Li Chemical Shift (ppm) | ¹³C Chemical Shift (ipso-carbon, ppm) |
| 0 | Dimer / Monomer | 1.65 (D), 1.95 (M) | 188.2 (D), 196.4 (M) |
| 1 | Monomer | 1.95 | 196.4 |
| 3 | HMPA-solvated Monomer | ~0.5 | 199.5 |
Data adapted from studies on phenyllithium aggregation. The chemical shifts are illustrative and can vary with concentration and exact temperature.
Table 2: Regioselectivity of the Addition of Lithiated Dithiane to 2-Cyclohexenone
| Additive (Equivalents) | Solvent | 1,2-Addition Product (%) | 1,4-Addition Product (%) |
| None | THF | 95 | 5 |
| HMPA (2.0) | THF | <5 | >95 |
| DMPU (4.0) | THF | <5 | >95 |
Data illustrates the dramatic shift in regioselectivity upon addition of HMPA, a phenomenon that would be studied using HMPA-d18 for in-situ NMR analysis.[1]
Visualization of Concepts
Caption: Deaggregation of organolithium reagents by HMPA-d18.
Caption: Influence of HMPA-d18 on reaction pathways.
References
Application Notes and Protocols for Hexamethylphosphoramide-d18 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results. Hexamethylphosphoramide-d18 (HMPA-d18) is the deuterated analog of Hexamethylphosphoramide (HMPA), a highly polar aprotic solvent. Its physicochemical properties make HMPA-d18 an excellent internal standard for the quantification of polar analytes in complex biological matrices, such as plasma, urine, and tissue extracts, as well as in environmental samples.[1][2]
The primary advantage of using a SIL-IS like HMPA-d18 is its ability to mimic the analyte of interest throughout the analytical workflow, from sample preparation to detection.[3] Because HMPA-d18 is chemically identical to its non-labeled counterpart, it experiences similar extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer source.[4] This co-elution and similar behavior allow for the correction of variations that can occur during sample processing and analysis, leading to more reliable and reproducible quantification.[4] HMPA-d18 is particularly well-suited for methods analyzing polar compounds that are challenging to retain on conventional reversed-phase columns and for analytes prone to matrix effects.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆D₁₈N₃OP |
| Molecular Weight | 197.31 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 230-232 °C (for non-labeled HMPA) |
| Solubility | Miscible with water and most organic solvents |
| Isotopic Purity | Typically ≥98% atom D |
Data Presentation: Performance of Hexamethylphosphoramide as an Internal Standard
While specific comparative data for this compound is not extensively available in peer-reviewed literature, the performance of its non-deuterated form, HMPA, has been documented as an internal standard in a robust and rapid LC/MS/MS assay for the therapeutic drug monitoring of cyclophosphamide, thiotepa, and their metabolites in human plasma. The validation of this method provides insight into the expected performance of its deuterated analog.
Table 1: Method Validation Summary for an LC/MS/MS Assay Using Hexamethylphosphoramide as an Internal Standard
| Parameter | Result |
| Intra-day Precision (CV) | <12% |
| Inter-day Precision (CV) | <12% |
| Accuracy | Within ±15% of the nominal concentration |
Data adapted from a study on the therapeutic drug monitoring of cyclophosphamide and thiotepa. The use of HMPA-d18 is expected to provide at least equivalent, if not superior, performance due to the closer physicochemical mimicry of deuterated standards to their respective analytes.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in LC-MS/MS applications. It is crucial to optimize these protocols for the specific analyte and matrix under investigation.
Protocol 1: General Sample Preparation for Biological Fluids (e.g., Plasma, Serum, Urine)
This protocol describes a common protein precipitation method, which is often suitable for the analysis of small molecules when using a robust internal standard like HMPA-d18.
Materials:
-
Biological fluid sample (e.g., plasma)
-
This compound (HMPA-d18) internal standard working solution (e.g., 100 ng/mL in methanol or acetonitrile)
-
Protein precipitation solvent (e.g., acetonitrile or methanol, chilled to -20°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw biological samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the sample.
-
Add a specified volume (e.g., 10 µL) of the HMPA-d18 internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add three to four volumes of the chilled protein precipitation solvent (e.g., 300-400 µL of acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase to enhance sensitivity.
Protocol 2: LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis. Optimization of the chromatographic separation and mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity.
Liquid Chromatography (LC) Parameters:
-
Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column. A C18 column may also be used with appropriate mobile phase modifiers.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
Gradient: A gradient elution starting with a high percentage of organic phase for HILIC or a low percentage for reversed-phase, optimized to resolve the analyte from matrix interferences.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typically suitable for HMPA.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hexamethylphosphoramide (Analyte): The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 180.2. The product ions will depend on the instrument and collision energy but are typically fragments resulting from the loss of dimethylamine groups.
-
This compound (Internal Standard): The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 198.3. The product ions should be selected to correspond to the fragmentation pattern of the analyte, with a mass shift corresponding to the deuterium labeling.
-
-
Collision Energy (CE) and other MS parameters: These must be optimized for the specific instrument and analyte to achieve the most stable and intense signal for both the analyte and HMPA-d18.
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis using HMPA-d18
Caption: Workflow for quantitative analysis using HMPA-d18.
Logical Relationship in Internal Standard-Based Quantification
References
- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of hexamethylphosphoramide and other highly polar phosphoramides in water samples using reversed-phase liquid chromatography/electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexamethylphosphoramide-d18 in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylphosphoramide (HMPA), and its deuterated analogue Hexamethylphosphoramide-d18 (HMPA-d18), is a highly effective polar aprotic solvent utilized to significantly accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions.[1][2] Its efficacy stems from its strong ability to solvate cations, which leaves the corresponding anionic nucleophile "naked" and thus more reactive.[1] This property is particularly advantageous in reactions involving challenging substrates or weakly reactive nucleophiles. Despite its utility, HMPA is a known carcinogen and must be handled with extreme caution.[3] These application notes provide a detailed protocol for the safe and effective use of HMPA-d18 in SN2 reactions, including quantitative data, experimental procedures, and mechanistic diagrams.
Physicochemical Properties and Safety Information
Due to the hazardous nature of Hexamethylphosphoramide, it is imperative to adhere to strict safety protocols. HMPA is classified as a carcinogen, mutagen, and skin/eye irritant.[4][5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[4]
Table 1: Physicochemical and Safety Data for Hexamethylphosphoramide
| Property | Value | Reference |
| CAS Number | 680-31-9 (HMPA), 51219-90-0 (HMPA-d18) | [4] |
| Molecular Formula | C₆H₁₈N₃OP | [5] |
| Molar Mass | 179.20 g/mol | [5] |
| Boiling Point | 232.5 °C | [5] |
| Melting Point | 7.2 °C | [5] |
| Dielectric Constant | ~30 | [5] |
| Toxicity | Carcinogenic, Teratogenic, Chronically Toxic | [5] |
Mechanism of SN2 Rate Acceleration by HMPA-d18
HMPA-d18 enhances the rate of SN2 reactions by altering the solvation sphere of the nucleophile. In protic solvents, nucleophiles are heavily solvated through hydrogen bonding, which reduces their reactivity. In contrast, polar aprotic solvents like HMPA-d18 solvate cations much more effectively than anions.[4] The oxygen atom of HMPA-d18 is a strong Lewis base and coordinates tightly with the cation (e.g., Na⁺, Li⁺) of the nucleophilic salt. This leaves the anion less encumbered by a solvent shell, increasing its effective nucleophilicity and leading to a significant rate enhancement.[1] For example, the reaction of azide with 1-bromobutane sees a rate increase of 200,000-fold when switching the solvent from methanol to HMPA.
Caption: Mechanism of an SN2 reaction accelerated by HMPA-d18.
Experimental Protocols
The following protocols are generalized for SN2 reactions using HMPA-d18 as a solvent or co-solvent. The specific substrate, nucleophile, temperature, and reaction time should be optimized for each specific transformation.
General Protocol for SN2 Reaction of an Alkyl Halide with an Anionic Nucleophile
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Nucleophilic salt (e.g., Sodium Azide, NaN₃)
-
This compound (HMPA-d18), freshly distilled
-
Anhydrous co-solvent (e.g., Tetrahydrofuran (THF)), if necessary
-
Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Heating mantle or cooling bath
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the nucleophilic salt (1.2 - 1.5 equivalents) to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add freshly distilled HMPA-d18 to the flask to dissolve the nucleophilic salt. If HMPA-d18 is used as a co-solvent, dissolve the salt in the co-solvent first, then add the desired amount of HMPA-d18.
-
Substrate Addition: Slowly add the alkyl halide (1.0 equivalent) to the stirred solution at the desired reaction temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the substrates).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual HMPA-d18 and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Caption: General experimental workflow for an SN2 reaction using HMPA-d18.
Quantitative Data
The use of HMPA can lead to dramatic increases in reaction rates and yields, particularly for less reactive substrates. The following table provides representative data for SN2 reactions, highlighting the effectiveness of HMPA as a solvent. While specific data for HMPA-d18 is not widely published, the reactivity is expected to be analogous to that of non-deuterated HMPA.
Table 2: Representative Yields for SN2 Reactions in HMPA
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 2-Benzyl-2-methoxycarbonyl-1-cyclopentanone | Sodium Cyanide | Cyano-substituted product | ~30 times faster than in DMF | [4] |
| Benzyl Tosylate | Sodium Azide | Benzyl Azide | 92 (in DMF, similar expected in HMPA) | [6] |
| Benzyl Tosylate | Sodium Cyanide | Benzyl Cyanide | 85 (in DMSO, similar expected in HMPA) | [6] |
| 1-Bromobutane | Sodium Azide | 1-Azidobutane | High (significant rate increase) |
Logical Relationships for Solvent Choice in SN2 Reactions
The decision to use HMPA-d18 should be based on several factors, primarily the reactivity of the substrate and nucleophile, and the desired reaction rate.
Caption: Decision diagram for using HMPA-d18 in SN2 reactions.
Conclusion
This compound is a powerful solvent for promoting SN2 reactions, offering significant rate enhancements where other solvents may be inadequate. Its use is particularly indicated for reactions with unreactive substrates or weak nucleophiles. However, its significant toxicity necessitates stringent safety precautions. The protocols and data presented herein provide a framework for the effective and safe application of HMPA-d18 in synthetic chemistry, aiding researchers in the development of robust and efficient synthetic methodologies.
References
- 1. Sixty Solvents [chem.rochester.edu]
- 2. The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Hexamethylphosphoramide-d18 (HMPA-d18) as a Reagent in Isotopic Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamethylphosphoramide-d18 (HMPA-d18) is the deuterated analog of Hexamethylphosphoramide (HMPA), a highly polar, aprotic solvent. In the field of isotopic labeling, HMPA-d18 serves as a valuable source of deuterium atoms for introduction into organic molecules. This process, known as deuteration, is a critical tool in various stages of research and drug development. The substitution of hydrogen with its heavier isotope, deuterium, can provide significant insights into reaction mechanisms, enhance the stability of pharmaceutical compounds, and serve as an internal standard for quantitative analysis.
The primary application of HMPA-d18 in isotopic labeling lies in its ability to act as a deuterium donor, particularly in base-catalyzed hydrogen-deuterium exchange reactions. The high polarity of HMPA-d18 effectively solvates cations, enhancing the reactivity of anionic species and facilitating the exchange of acidic protons in a substrate molecule with deuterium atoms from the solvent.
Key Applications
-
Mechanistic Elucidation: By strategically incorporating deuterium into a molecule using HMPA-d18, researchers can trace the fate of specific hydrogen atoms throughout a chemical reaction. This aids in understanding reaction pathways and the nature of transition states.
-
Synthesis of Deuterated Standards: HMPA-d18 is employed in the synthesis of deuterated versions of active pharmaceutical ingredients (APIs) and their metabolites. These deuterated compounds are essential as internal standards in mass spectrometry-based bioanalytical assays, enabling accurate quantification in complex biological matrices.
-
Improving Pharmacokinetic Properties: Deuteration of drug candidates at metabolically labile positions can lead to a kinetic isotope effect, slowing down metabolic processes. This can result in improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. HMPA-d18 can be utilized in the synthesis of such deuterated drug candidates.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Deuteration of an Active Methylene Compound
This protocol describes a general method for the deuteration of a compound containing an acidic C-H bond (e.g., a ketone, ester, or nitrile with an α-proton) using HMPA-d18 as the deuterium source and a strong base.
Materials:
-
Substrate (active methylene compound)
-
This compound (HMPA-d18)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))
-
Anhydrous, aprotic co-solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Deuterated water (D₂O) for quenching
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the substrate in a minimal amount of anhydrous co-solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of HMPA-d18: Add HMPA-d18 to the reaction mixture. The volume of HMPA-d18 should be sufficient to act as both a co-solvent and the deuterium source.
-
Deprotonation: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and substrate). Slowly add the strong base to the solution. The color of the reaction mixture may change upon formation of the enolate or carbanion.
-
Deuteration: Allow the reaction to stir at the chosen temperature for a period sufficient to achieve the desired level of deuterium incorporation. The reaction progress can be monitored by taking aliquots, quenching them with D₂O, and analyzing by NMR spectroscopy or mass spectrometry.
-
Quenching: Carefully quench the reaction by the slow addition of D₂O at low temperature.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Analysis: Characterize the final product and determine the extent of deuterium incorporation using techniques like ¹H NMR, ²H NMR, and mass spectrometry.
Logical Workflow for Base-Catalyzed Deuteration
Caption: Workflow for the deuteration of an active methylene compound using HMPA-d18.
Data Presentation
The efficiency of deuterium incorporation is a critical parameter in isotopic labeling studies. The following table provides a hypothetical example of quantitative data that could be obtained from the deuteration of a model compound, Acetophenone, under different reaction conditions using the protocol described above.
| Entry | Base (equivalents) | Temperature (°C) | Time (h) | % Deuterium Incorporation at α-position |
| 1 | NaH (1.1) | 25 | 2 | 85 |
| 2 | NaH (1.1) | 25 | 6 | 95 |
| 3 | LDA (1.1) | -78 to 0 | 1 | >98 |
| 4 | LDA (1.1) | -78 to 0 | 4 | >98 |
Note: The percentage of deuterium incorporation is typically determined by ¹H NMR spectroscopy by comparing the integration of the α-proton signal to an internal standard, or by mass spectrometry by analyzing the isotopic distribution of the molecular ion.
Signaling Pathway Visualization
While HMPA-d18 is a reagent used in synthetic organic chemistry, its application can be crucial in the preparation of isotopically labeled molecules that are subsequently used to probe biological signaling pathways. For instance, a deuterated drug molecule can be used to study its interaction with a specific receptor or enzyme in a signaling cascade.
The following diagram illustrates a simplified generic signaling pathway where a deuterated ligand, synthesized using a reagent like HMPA-d18, is used to study its binding to a G-protein coupled receptor (GPCR).
Generic GPCR Signaling Pathway
Caption: Use of a deuterated ligand to probe a GPCR signaling pathway.
Conclusion
This compound is a specialized and effective reagent for the introduction of deuterium into organic molecules. Its utility in synthesizing isotopically labeled compounds for mechanistic studies, as analytical standards, and for optimizing drug properties makes it a valuable tool for researchers in chemistry, pharmacology, and drug development. The provided protocols and conceptual workflows serve as a guide for the practical application of HMPA-d18 in isotopic labeling experiments. Due to the potential toxicity of HMPA, appropriate safety precautions should always be taken during its handling and use.
Application Notes and Protocols for the Quantification of Hexamethylphosphoramide-d18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Hexamethylphosphoramide-d18 (HMPA-d18) in various matrices. HMPA-d18, the deuterated analog of Hexamethylphosphoramide (HMPA), is a critical tool in pharmaceutical research and environmental analysis, primarily used as an internal standard for the accurate quantification of HMPA.[1][2] HMPA is a polar aprotic solvent that has been identified as a carcinogen and mutagen.[3][4] Therefore, precise and reliable analytical methods are essential for monitoring its presence and understanding its metabolic fate.
The following sections detail validated methodologies for the quantification of HMPA-d18 using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), techniques well-suited for the analysis of HMPA and its isotopologues.[3][5][6]
Overview of Analytical Approaches
The quantification of HMPA-d18 typically involves isotope dilution mass spectrometry (IDMS), a robust technique that utilizes a stable isotope-labeled compound as an internal standard to correct for variations during sample preparation and analysis.[2][7] In the context of analyzing for the non-labeled HMPA, HMPA-d18 itself serves as the ideal internal standard due to its chemical and physical properties being nearly identical to the analyte. When quantifying HMPA-d18 as the primary analyte, a different internal standard, such as a 13C-labeled HMPA or another deuterated compound not present in the sample, would be employed.
Key Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile compounds. GC-MS offers high chromatographic resolution and sensitive detection, making it suitable for quantifying HMPA-d18 in various matrices.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that can analyze a wide range of compounds, including polar and non-volatile substances. LC-MS, particularly with tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity for the quantification of HMPA-d18, especially in complex biological samples.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of HMPA, which can be adapted and validated for HMPA-d18. These values should be considered as starting points for method development and validation.
Table 1: GC-MS Quantitative Parameters for HMPA Analysis
| Parameter | Value | Reference Matrix | Citation |
| Limit of Detection (LOD) | 2 ng/mL | Urine | [8] |
| Linearity Range | 10 - 192 ng/mL | Urine | [8] |
| Correlation Coefficient (r²) | > 0.99 | Urine | [8] |
| Extraction Efficiency | ~88% | Urine (into chloroform) | [8] |
Table 2: LC-MS Quantitative Parameters for HMPA Analysis
| Parameter | Value | Reference Matrix | Citation |
| Limit of Detection (LOD) | 0.10 µM (without preconcentration) | Water | [5][6] |
| Linearity Range | 200 - 40,000 ng/mL (for Cyclophosphamide with HMPA as IS) | Human Plasma | [6] |
| Intra-day Precision (%CV) | < 12% | Human Plasma | [6] |
| Inter-day Precision (%CV) | < 12% | Human Plasma | [6] |
| Mean Accuracy | Within ± 15% | Human Plasma | [6] |
Experimental Protocols
The following are detailed protocols for the quantification of HMPA-d18. These protocols are based on established methods for HMPA and should be validated for the specific matrix and instrumentation used.
Protocol 1: Quantification of HMPA-d18 in Urine by GC-MS
This protocol is adapted from a method for the determination of HMPA and its primary metabolite in urine.[8]
3.1.1. Materials and Reagents
-
This compound (HMPA-d18) standard
-
Internal Standard (e.g., ¹³C₃-HMPA or another suitable deuterated compound)
-
Sodium Hydroxide (NaOH), 50% (w/v) solution
-
Chloroform, HPLC grade
-
Anhydrous Sodium Sulfate
-
Urine samples
-
Centrifuge tubes (50 mL)
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Phosphorous Flame Photometric Detector (optional, for method development)[8]
3.1.2. Sample Preparation
-
To a 50 mL centrifuge tube, add 20 mL of the urine specimen.
-
Spike the sample with a known amount of the internal standard.
-
Add 20 mL of 50% (w/v) sodium hydroxide solution.
-
Add 5 mL of chloroform.
-
Vortex the tube for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 2000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the bottom chloroform layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
3.1.3. GC-MS Conditions
-
GC System: Thermo Scientific TRACE 1310 or equivalent[9]
-
Column: TraceGOLD TG-5-SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[9]
-
Injector: Splitless mode
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Thermo Scientific TSQ 9000 Triple Quadrupole MS or equivalent[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
HMPA-d18: Monitor characteristic ions (e.g., m/z 197 for the molecular ion, and other relevant fragment ions).
-
Internal Standard: Monitor characteristic ions for the chosen internal standard.
-
-
Data Analysis: Quantify HMPA-d18 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
3.1.4. Experimental Workflow Diagram
Caption: Workflow for HMPA-d18 quantification in urine by GC-MS.
Protocol 2: Quantification of HMPA-d18 in Water by LC-MS/MS
This protocol is based on a reversed-phase liquid chromatography method for HMPA and its polar oxidation products.[5]
3.2.1. Materials and Reagents
-
This compound (HMPA-d18) standard
-
Internal Standard (e.g., ¹³C₃-HMPA or another suitable labeled compound)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Water samples
-
LC vials
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
3.2.2. Sample Preparation
-
Collect water samples in clean vials.
-
For calibration standards, prepare a series of solutions of HMPA-d18 in LC-MS grade water.
-
For sample analysis, add a known amount of the internal standard to a measured volume of the water sample.
-
If necessary, filter the sample through a 0.22 µm filter to remove particulates.
-
Transfer the sample to an LC vial for analysis.
3.2.3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: XBridge Phenyl, 3.5 µm, 2.1 x 150 mm or equivalent[5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS System: Q Exactive Orbitrap (Thermo Scientific) or a triple quadrupole mass spectrometer[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
HMPA-d18: Determine the precursor ion (e.g., [M+H]⁺) and a characteristic product ion.
-
Internal Standard: Determine the precursor and product ions for the chosen internal standard.
-
-
Data Analysis: Quantify HMPA-d18 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
3.2.4. Experimental Workflow Diagram
Caption: Workflow for HMPA-d18 quantification in water by LC-MS/MS.
Metabolic Pathway of HMPA
Hexamethylphosphoramide undergoes cytochrome P-450-mediated N-demethylation to produce formaldehyde.[4] This metabolic pathway is a key consideration in toxicological studies and for understanding the biological fate of HMPA.
Caption: Metabolic N-demethylation of Hexamethylphosphoramide.
These application notes and protocols provide a solid foundation for the quantitative analysis of this compound. It is imperative that any method is fully validated in the laboratory for its intended use to ensure accurate and reliable results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of hexamethylphosphoramide and other highly polar phosphoramides in water samples using reversed-phase liquid chromatography/electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The determination of parts per billion concentrations of hexamethylphosphoramide and its metabolite, pentamethylphosphoramide, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Hexamethylphosphoramide-d18
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of Hexamethylphosphoramide-d18 (HMPA-d18). Given that HMPA-d18 is a deuterated form of Hexamethylphosphoramide (HMPA), it shares similar hazardous properties. HMPA is considered a hazardous substance, a potential occupational carcinogen, and may cause heritable genetic damage.[1][2][3][4] Therefore, strict adherence to these safety protocols is imperative to minimize risk.
Hazard Identification and Summary
This compound is a deuterated derivative of HMPA, a polar aprotic solvent used in organic synthesis.[5] While the deuteration is primarily for use in NMR spectroscopy and as a tracer in molecular interaction studies, the toxicological profile is considered to be equivalent to that of HMPA.[5][6]
Primary Hazards:
-
Carcinogenicity: HMPA is classified as a potential human carcinogen.[2][7]
-
Reproductive Toxicity: Evidence of testicular atrophy and aspermia in animal studies.[1]
-
Acute Toxicity: Harmful in contact with skin and if ingested.[1][2]
-
Irritation: Causes skin and eye irritation.[8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Hexamethylphosphoramide is provided below. These values are for the non-deuterated form but are expected to be very similar for HMPA-d18.
| Property | Value |
| Molecular Formula | C₆D₁₈N₃OP[5] |
| Molecular Weight | 197.31 g/mol [5] |
| Appearance | Colorless to light yellow liquid[2][7] |
| Odor | Aromatic/Spicy odor[2][7] |
| Boiling Point | 230-232 °C / 740 mmHg[2][7] |
| Melting Point | 7 °C[7] |
| Density | 1.03 g/mL at 25 °C[7] |
| Solubility | Miscible with water and soluble in polar and non-polar solvents.[7] |
Experimental Protocols: Safe Handling
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work with HMPA-d18 must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.
-
Prevent the concentration of vapors in low-lying areas and sumps.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility data).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[1][2]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
Storage and Handling Procedures
-
Storage:
-
Store HMPA-d18 in its original, tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from strong oxidizing agents and strong acids.[2][9]
-
The storage area should be locked or otherwise accessible only to authorized personnel.[2][3]
-
Avoid exposure to heat, sparks, open flames, and other ignition sources.[1][8][9]
-
-
Handling:
Experimental Protocols: Spill and Emergency Procedures
Spill Cleanup
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, earth, or vermiculite.[2][3]
-
Collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[2][3]
-
Clean the spill area with soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team and the fire brigade, informing them of the nature of the hazard.[1]
-
Prevent the spill from entering drains or water courses.[1]
-
Only trained personnel with full body protective clothing and self-contained breathing apparatus should attempt to clean up a major spill.[1][2]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation occurs.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Procedures
All HMPA-d18 waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection:
-
Collect excess HMPA-d18 and any contaminated materials (e.g., absorbent materials, disposable PPE) in a dedicated, clearly labeled, and sealed container.[7]
-
Do not mix HMPA-d18 waste with other waste streams.
-
-
Disposal Protocol:
-
Dispose of the hazardous waste through an approved waste disposal facility.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Handle uncleaned containers as you would the product itself.
-
Visual Protocols
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Hexamethylphosphoric triamide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. CAS 51219-90-0: HMPA-d18 | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. sds.chemdox.com [sds.chemdox.com]
Troubleshooting & Optimization
Technical Support Center: Managing Hexamethylphosphoramide-d18 in Reaction Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of Hexamethylphosphoramide-d18 (HMPA-d18) from reaction mixtures. HMPA-d18, like its non-deuterated counterpart, is a highly polar aprotic solvent with excellent solvating properties. However, it is also a suspected carcinogen, necessitating careful handling and thorough removal from final products.[1] The information provided here is intended to offer practical solutions for purification and to address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Is this compound (HMPA-d18) water-soluble?
A1: Yes, HMPA-d18 is miscible with water.[1][2] This high water solubility is the primary property exploited for its removal from organic reaction mixtures via aqueous extraction.
Q2: Will the deuteration of HMPA-d18 affect its removal from my reaction mixture compared to standard HMPA?
A2: No, the deuteration of HMPA-d18 does not significantly alter its chemical and physical properties concerning solubility and reactivity in acidic or basic conditions. Therefore, the removal techniques described for HMPA are directly applicable to HMPA-d18.
Q3: How can I confirm that HMPA-d18 has been successfully removed from my product?
A3: The most reliable methods for confirming the absence of HMPA-d18 are analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6] In ¹H NMR, the protons in HMPA give a characteristic signal (a doublet due to phosphorus coupling) around 2.5-2.6 ppm in CDCl₃. For HMPA-d18, you would monitor for the absence of this peak in the ¹H NMR spectrum of your final product. For more sensitive detection, GC-MS can be employed to identify trace amounts of residual HMPA-d18.
Q4: Are there safer alternatives to HMPA-d18?
A4: Yes, due to the toxicity of HMPA, several safer alternatives have been developed and are often suitable replacements in many chemical reactions. These include dimethyl sulfoxide (DMSO), 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), and 1,3-dimethyl-2-imidazolidinone (DMI).[7] The choice of an alternative will depend on the specific requirements of your reaction.
Troubleshooting Guide
This section addresses common problems encountered when trying to remove HMPA-d18 from reaction mixtures.
| Problem | Potential Cause | Troubleshooting Steps |
| Persistent Emulsion During Aqueous Extraction | High concentration of HMPA-d18, presence of surfactants or fine particulates, use of chlorinated solvents with basic aqueous solutions. | 1. Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Add Solid Salt: Add a small amount of solid sodium chloride to the separatory funnel and shake gently. 3. Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® to remove fine particulates that may be stabilizing the emulsion.[2] 4. Solvent Evaporation: If possible, remove the organic solvent under reduced pressure and re-dissolve the residue in a different, less emulsion-prone extraction solvent (e.g., diethyl ether or ethyl acetate instead of dichloromethane). 5. Acidify/Neutralize: If using a chlorinated solvent and the aqueous phase is basic, carefully neutralize or slightly acidify the mixture. |
| HMPA-d18 Still Present After Multiple Water Washes (especially with Dichloromethane) | HMPA has a lower partition coefficient between water and more polar organic solvents like dichloromethane compared to non-polar solvents. | 1. Increase the Number of Washes: Perform additional extractions with water or brine. 2. Use Dilute Acid: If your product is stable to acid, wash the organic layer with dilute hydrochloric acid (e.g., 0.5 M HCl). This will protonate and hydrolyze the HMPA, making it more water-soluble and aiding its removal.[1][2] 3. Add a Non-polar Co-solvent: Adding a non-polar solvent like hexane to your dichloromethane solution can help to "push" the polar HMPA into the aqueous phase.[2] |
| Product is Water-Soluble and is Lost During Extraction | The desired product has significant solubility in the aqueous phase along with the HMPA-d18. | 1. Back-Extraction: After the initial aqueous washes to remove HMPA-d18, perform a back-extraction of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. 2. Use Brine: Washing with brine instead of pure water can sometimes decrease the solubility of organic compounds in the aqueous layer (salting-out effect). 3. Alternative Purification: Consider other purification methods that do not rely on aqueous extraction, such as column chromatography on silica gel or distillation if your product is volatile. |
Experimental Protocols
Below are detailed methodologies for the primary methods of removing HMPA-d18 from reaction mixtures.
Method 1: Standard Aqueous Extraction
This is the most common method for removing HMPA-d18 and is effective for many common organic solvents.
Materials:
-
Reaction mixture containing HMPA-d18 in an organic solvent (e.g., diethyl ether, ethyl acetate, toluene)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a volume of deionized water equal to the volume of the organic layer.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the water wash (steps 2-5) at least two more times. For more efficient removal, a greater number of smaller volume washes is more effective than a few large volume washes.
-
Perform a final wash with an equal volume of brine. This helps to remove residual water from the organic layer and break any minor emulsions.
-
Separate the layers and drain the organic phase into a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to yield the crude product, now substantially free of HMPA-d18.
Method 2: Acidic Aqueous Extraction for Enhanced Removal
This method is suitable for acid-stable products and enhances the removal of HMPA-d18 by promoting its hydrolysis.
Materials:
-
Reaction mixture containing HMPA-d18 in an organic solvent
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add a volume of 0.5 M HCl equal to the volume of the organic layer.
-
Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the 0.5 M HCl wash one more time.
-
To neutralize any residual acid, wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution. Be sure to vent frequently as carbon dioxide gas will be evolved.
-
Perform a final wash with an equal volume of brine.
-
Separate the layers and dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure.
Data Presentation
The efficiency of HMPA removal is highly dependent on the organic solvent used in the reaction and extraction. While precise quantitative data from a single source is scarce, the following table summarizes the qualitative efficiency of aqueous extraction based on literature and empirical observations.
| Organic Solvent | Qualitative Efficiency of Water Wash | Recommended Number of Washes | Notes |
| Diethyl Ether | High | 3 - 5 | HMPA partitions well into the aqueous phase from diethyl ether.[8] |
| Ethyl Acetate | Moderate to High | 4 - 6 | Multiple washes are effective. |
| Toluene / Hexane | High | 3 - 5 | HMPA is poorly soluble in non-polar hydrocarbon solvents and readily partitions into the aqueous phase.[8] |
| Dichloromethane (DCM) | Low to Moderate | > 5 | HMPA is more difficult to remove from DCM with water alone. Acidic washes are recommended if the product is stable. The addition of a non-polar co-solvent like hexane can improve partitioning.[2] |
| Tetrahydrofuran (THF) | N/A | N/A | THF is miscible with water, making standard liquid-liquid extraction problematic. The solvent should be removed under reduced pressure before performing an aqueous workup with a different organic solvent. |
Visualizations
Experimental Workflow for HMPA-d18 Removal
Caption: A generalized workflow for the removal of HMPA-d18 using aqueous extraction.
Decision Tree for Troubleshooting Emulsions
Caption: A decision-making guide for resolving emulsions during aqueous workup.
References
- 1. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphate additives determination in meat products by 31-phosphorus nuclear magnetic resonance using new internal reference standard: hexamethylphosphoroamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Hexamethylphosphoramide-d18 in Advanced Synthesis
Welcome to the technical support center for the application of Hexamethylphosphoramide-d18 (HMPA-d18) in sophisticated organic synthesis. This resource is designed for researchers, scientists, and professionals in drug development seeking to minimize side reactions and enhance selectivity in their experiments. HMPA-d18, a deuterated analog of Hexamethylphosphoramide (HMPA), serves as a powerful tool for mechanistic studies and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of HMPA-d18 in reducing side reactions?
A1: Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent known for its exceptional ability to solvate cations.[1] By effectively coordinating with metal cations, such as Li⁺ in organolithium reagents, HMPA breaks down reagent aggregates and generates more "naked," highly reactive anions.[1][2] This increased reactivity can accelerate the desired reaction pathway, often outcompeting slower side reactions. Furthermore, by altering the structure of the reactive species, HMPA can dramatically influence the regioselectivity of a reaction, thereby minimizing the formation of undesired isomers.[1][3] HMPA-d18, being isotopically labeled, is particularly useful for mechanistic studies to trace the role of the solvent in the reaction pathway, aiding in the rational design of reaction conditions to suppress side products.[4]
Q2: When should I consider using HMPA-d18 over standard HMPA?
A2: HMPA-d18 is recommended when you are conducting mechanistic studies to understand the role of the solvent in your reaction. The deuterium labeling allows for the use of techniques like NMR spectroscopy to track the involvement of HMPA in the reaction mechanism and its influence on the formation of side products.[4] For routine synthetic procedures where the mechanism is already established, standard HMPA is typically sufficient.
Q3: What are the main safety concerns associated with HMPA-d18?
A3: HMPA and its deuterated form are classified as potential carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Due to its toxicity, exploring safer alternatives like dimethyl sulfoxide (DMSO) or 1,3-dimethyl-2-imidazolidinone (DMI) is often recommended, although they may not always provide the same level of reactivity enhancement.[6][7]
Q4: Can HMPA-d18 completely eliminate side reactions?
A4: While HMPA-d18 can significantly reduce or even practically eliminate certain side reactions by promoting a specific reaction pathway, it is not a universal solution for all side reactions. Its effectiveness is highly dependent on the specific reaction, substrates, and reaction conditions. Careful optimization of stoichiometry, temperature, and reaction time is still crucial.
Troubleshooting Guides
Issue 1: Poor regioselectivity in the addition of organolithium reagents to α,β-unsaturated carbonyls (1,2- vs. 1,4-addition).
-
Problem: The reaction yields a mixture of 1,2- and 1,4-addition products, with the 1,2-adduct being the undesired side product.
-
Cause: In less polar solvents like THF, organolithium reagents can exist as aggregates or tight ion pairs, which may favor kinetic 1,2-addition to the carbonyl group.[3]
-
Solution: The addition of HMPA or HMPA-d18 (typically 1-2 equivalents) can break up these aggregates and form solvent-separated ion pairs.[8][9] This "softens" the nucleophile and favors the thermodynamically more stable 1,4-conjugate addition.[9]
-
Experimental Tip: Start by adding 1 equivalent of HMPA-d18 and monitor the reaction. If the desired regioselectivity is not achieved, the amount can be incrementally increased.
Issue 2: Low yield in SN2 reactions with hindered or unreactive electrophiles.
-
Problem: The desired SN2 product is formed in low yield, and starting materials are recovered, or elimination side products are observed.
-
Cause: The nucleophile may not be sufficiently reactive to displace the leaving group at an acceptable rate, or the reaction temperature required to drive the reaction may favor elimination pathways.
-
Solution: HMPA and HMPA-d18 are known to significantly accelerate SN2 reactions.[5][10] By solvating the counter-ion of the nucleophile, its nucleophilicity is greatly enhanced, allowing the reaction to proceed at a lower temperature and minimizing competing elimination reactions.[10]
-
Experimental Tip: Use HMPA-d18 as a co-solvent (e.g., 10-20% by volume) in a primary solvent like THF to enhance the reaction rate.
Data Presentation
Table 1: Effect of HMPA on the Regioselectivity of Organolithium Addition to Cyclohexenone
| Organolithium Reagent | Solvent | Additive | Ratio of 1,4-addition to 1,2-addition | Reference |
| 2-lithio-1,3-dithiane | THF | None | 1,2-addition predominates | [1] |
| 2-lithio-1,3-dithiane | THF | 2 equiv. HMPA | 1,4-addition predominates | [1] |
| Phenyllithium | THF | None | Mixture of 1,2- and 1,4-adducts | [3] |
| Phenyllithium | THF | Low-level HMPA | Favors 1,4-addition | [3] |
Note: This table is a qualitative summary based on descriptions in the cited literature. The use of HMPA-d18 would be for mechanistic elucidation of these effects.
Experimental Protocols
Protocol: HMPA-d18 Mediated 1,4-Addition of an Organocuprate to an Enone for Mechanistic Study
This protocol describes a general procedure for the conjugate addition of a Gilman reagent to an α,β-unsaturated ketone, where HMPA-d18 is used to investigate its effect on the reaction rate and selectivity.
Materials:
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., n-butyllithium)
-
α,β-unsaturated ketone (e.g., cyclohexenone)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (HMPA-d18)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with CuI (1.05 eq).
-
Anhydrous THF is added, and the suspension is cooled to -78 °C.
-
The organolithium reagent (2.0 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the Gilman reagent.
-
HMPA-d18 (2.0 eq) is added, and the solution is stirred for another 15 minutes.
-
A solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature at -78 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Samples are taken at various time points for analysis (e.g., by NMR) to study the reaction kinetics and the role of HMPA-d18.
Visualizations
Caption: Influence of HMPA-d18 on reaction pathways in nucleophilic addition.
Caption: Troubleshooting workflow for improving reaction regioselectivity using HMPA-d18.
References
- 1. scribd.com [scribd.com]
- 2. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. CAS 51219-90-0: HMPA-d18 | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.uniurb.it [people.uniurb.it]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions with Hexamethylphosphoramide-d18 (HMPA-d18)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hexamethylphosphoramide-d18 (HMPA-d18) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMPA-d18) and what are its primary applications in research?
A1: this compound (HMPA-d18) is the deuterated form of Hexamethylphosphoramide (HMPA), a highly polar, aprotic solvent. In HMPA-d18, the 18 hydrogen atoms have been replaced with deuterium. Its primary applications in organic synthesis include:
-
Co-solvent in reactions with organometallic reagents: It is particularly effective in reactions involving organolithium reagents by breaking up aggregates and increasing reactivity.[1]
-
Accelerating SN2 reactions: HMPA-d18 can significantly increase the rate of SN2 reactions by solvating cations, which leaves the anion more "naked" and nucleophilic.[1]
-
Influencing stereoselectivity and regioselectivity: It can alter the outcome of reactions, for example, by favoring the formation of specific stereoisomers in Wittig reactions or directing the regioselectivity of enolate alkylation.[2]
-
Mechanistic studies: The deuterium labeling in HMPA-d18 makes it a valuable tool for investigating reaction mechanisms using techniques like NMR spectroscopy.[3][4]
-
Internal standard in ³¹P NMR: HMPA has been used as an internal reference standard for the determination of phosphates and polyphosphates in various samples.[5]
Q2: What are the main safety concerns associated with HMPA-d18?
A2: HMPA is classified as a carcinogen and a reproductive toxin.[6][7] Therefore, HMPA-d18 should be handled with extreme caution. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All waste containing HMPA-d18 must be disposed of as hazardous waste according to local regulations.
Q3: Are there safer alternatives to HMPA-d18?
A3: Yes, due to the toxicity of HMPA, several alternatives have been developed. The most common alternatives are 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and 1,3-dimethyl-2-imidazolidinone (DMI).[6][7] While these alternatives are considered safer, they may not always provide the same level of reactivity enhancement as HMPA.[6] For most sulfur-stabilized lithium reagents, 2 equivalents of HMPA are sufficient to achieve >95% 1,4-addition, whereas 4 equivalents of DMPU may be required for the same result.[8]
Troubleshooting Guide
Problem 1: Low or no reaction yield when using HMPA-d18 as a co-solvent.
-
Possible Cause 1: Impure HMPA-d18.
-
Solution: HMPA is hygroscopic and can absorb water from the atmosphere.[9] Water can quench organometallic reagents and other strong bases. Additionally, HMPA can degrade over time. It is recommended to use freshly opened bottles or to purify the HMPA-d18 before use. Purification can be achieved by distillation from calcium hydride or barium oxide under reduced pressure.[9]
-
-
Possible Cause 2: Insufficient amount of HMPA-d18.
-
Solution: The concentration of HMPA-d18 can significantly impact reaction rates. For organolithium reactions, HMPA-d18 helps to break down aggregates of the lithium reagent, thereby increasing its reactivity.[1] A typical concentration is 1-2 equivalents relative to the organolithium reagent, but optimization may be required.
-
-
Possible Cause 3: Reaction temperature is not optimized.
-
Solution: While many organolithium reactions are initiated at low temperatures (e.g., -78 °C), subsequent warming may be necessary for the reaction to proceed to completion. Monitor the reaction by TLC or another suitable analytical method while gradually increasing the temperature.[10]
-
Problem 2: Unexpected stereochemical or regiochemical outcome.
-
Possible Cause 1: Influence of HMPA-d18 on the transition state.
-
Solution: HMPA-d18 is known to influence the stereochemistry and regioselectivity of certain reactions. For example, in the alkylation of enolates, the presence of HMPA can favor the formation of the Z-enolate.[2] In the Wittig reaction with non-stabilized ylides, HMPA can increase the proportion of the (Z)-alkene.[11] Review the literature for the specific reaction you are performing to understand the expected outcome when using HMPA.
-
-
Possible Cause 2: Interaction with the lithium cation.
-
Solution: HMPA strongly solvates lithium cations, which can alter the structure of organolithium reagents and their transition states.[12] This can lead to changes in regioselectivity, for instance, favoring 1,4-addition over 1,2-addition of organolithium reagents to α,β-unsaturated carbonyl compounds.[8]
-
Data Presentation
Table 1: Comparison of Physical and Toxicological Properties of HMPA and its Alternatives
| Property | HMPA | DMPU | DMI |
| Molar Mass ( g/mol ) | 179.20 | 128.17 | 114.15 |
| Boiling Point (°C) | 232 | 247 | 225 |
| Melting Point (°C) | 7.2 | -20 | 8.2 |
| Density (g/cm³) | 1.03 | 1.06 | 1.04 |
| Toxicity | Carcinogenic, Teratogenic | Lower toxicity than HMPA | Lower potential toxicological risk than DMPU and HMPA[7] |
Data compiled from various sources.[13]
Table 2: Alkylation of Terminal Acetylenes with and without HMPA
| Solvent System (A / B) | Product | Yield (%) |
| THF / THF | IIa | 8 |
| THF / THF | IIb | 8 |
| HMPA / HMPA | IIa | 78 |
| HMPA / HMPA | IIb | 88 |
| DMI / DMI | IIa | 83 |
| DMI / DMI | IIb | 90 |
| THF / HMPA | IIa | 78 |
| THF / HMPA | IIb | 75 |
| THF / DMI | IIa | 88 |
| THF / DMI | IIb | 75 |
Reaction: Alkylation of 1-alkynyl tetrahydropyran-2-yl ether (Ia and Ib) to form IIa and IIb. Solvent A was used for the addition of the alkyne, and Solvent B was used for the addition of the alkyl bromide.[14]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using HMPA
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using sodium hydride as the base and HMPA as a co-solvent.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Alkyl halide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) (1.0-2.0 eq)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add HMPA to the reaction mixture via syringe.
-
Add the alkyl halide dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Enolate Alkylation using HMPA
This protocol describes the alkylation of a ketone via its lithium enolate, using Lithium Diisopropylamide (LDA) as the base and HMPA to control regioselectivity.
Materials:
-
Ketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)
-
Hexamethylphosphoramide (HMPA) (1.1 eq)
-
Alkyl halide (1.2 eq)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred ketone solution via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add HMPA to the reaction mixture via syringe and stir for an additional 15 minutes.
-
Slowly add the alkyl halide to the enolate solution.
-
Continue to stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 3. synmr.in [synmr.in]
- 4. synmr.in [synmr.in]
- 5. Phosphate additives determination in meat products by 31-phosphorus nuclear magnetic resonance using new internal reference standard: hexamethylphosphoroamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.iupac.org [publications.iupac.org]
- 10. benchchem.com [benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Hexamethylphosphoramide-d18 NMR Spectroscopy
Welcome to the technical support center for troubleshooting NMR spectra obtained using Hexamethylphosphoramide-d18 (HMPA-d18) as a solvent. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected residual proton and carbon chemical shifts for HMPA-d18?
The definitive ¹H and ¹³C NMR chemical shifts for the residual peaks of this compound are not consistently reported in standard literature sources. It is highly recommended that users determine the residual solvent peaks experimentally by acquiring a spectrum of the neat solvent or a sample containing a known internal standard.
However, based on the chemical shift of non-deuterated HMPA, the residual proton peak is expected to appear as a multiplet (due to coupling with deuterium) around 2.6 ppm. The residual carbon peak is expected in the region of 37 ppm. These values can be influenced by temperature, concentration, and the presence of solutes.
Q2: I see unexpected peaks in my spectrum. How can I identify if they are impurities?
Unidentified signals in your spectrum can originate from the HMPA-d18 solvent, your sample, or the NMR tube.
-
Common Solvent Impurities: HMPA is a polar aprotic solvent and may contain traces of water or other organic solvents from its synthesis or handling. Refer to the table below for the approximate ¹H NMR chemical shifts of common laboratory solvents. These shifts can vary slightly depending on the specific batch of HMPA-d18 and other factors.
-
Sample-Related Impurities: These could be residual solvents from your sample purification (e.g., ethyl acetate, hexanes, dichloromethane) or byproducts from your reaction.
-
Grease and Other Contaminants: Silicon grease from glassware joints can appear as broad singlets around 0 ppm.
Q3: My NMR signals are very broad. What could be the cause and how can I fix it?
Broadening of NMR signals can be attributed to several factors when using HMPA-d18:
-
High Viscosity: HMPA is more viscous than many common NMR solvents, which can lead to broader lines. Acquiring the spectrum at a higher temperature can reduce the viscosity and improve resolution.
-
Analyte Aggregation: The high polarity of HMPA can promote the aggregation of certain analytes, leading to peak broadening.[1] Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt these interactions.
-
Paramagnetic Impurities: The presence of paramagnetic species in your sample can cause significant line broadening. Ensure your sample and the NMR tube are free from any metallic impurities.
-
Poor Shimming: Inhomogeneous magnetic fields result in broad peaks. Ensure the spectrometer is properly shimmed before acquiring your data.
Q4: There is a large water signal in my spectrum. How can I reduce it?
HMPA is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of a significant water peak can obscure signals of interest.
-
Proper Solvent Handling: Store HMPA-d18 under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous techniques when preparing your NMR sample.
-
Solvent Suppression Techniques: Employ solvent suppression pulse programs available on your NMR spectrometer. Common techniques include presaturation and pulsed-field gradient-based methods like WATERGATE.
Q5: Could HMPA-d18 be reacting with my analyte?
HMPA is a strong Lewis base and has a highly polarized P=O bond. While generally considered a stable solvent for NMR, its reactivity should be considered, especially with sensitive analytes.
-
Lewis Acidic Analytes: HMPA can form adducts with strong Lewis acids.
-
Electrophilic Analytes: The basic nitrogen atoms in HMPA can potentially react with highly electrophilic compounds.
-
Monitoring for Reactivity: If you suspect a reaction, acquire spectra at different time points to monitor for the appearance of new signals or the disappearance of your analyte signals.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using HMPA-d18.
Table 1: Common NMR Solvent Impurities
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity |
| Water (H₂O) | Variable (typically 1.5 - 3.0) | Broad Singlet |
| Acetone | ~2.17 | Singlet |
| Dichloromethane | ~5.32 | Singlet |
| Diethyl Ether | ~1.22 (t), ~3.48 (q) | Triplet, Quartet |
| Ethyl Acetate | ~1.26 (t), ~2.05 (s), ~4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | ~0.88 (t), ~1.26 (m) | Triplet, Multiplet |
| Toluene | ~2.34 (s), ~7.1-7.3 (m) | Singlet, Multiplet |
Note: Chemical shifts are approximate and can vary.
Experimental Protocols
Protocol 1: Sample Preparation for HMPA-d18 NMR
-
Drying the Sample: Ensure your analyte is thoroughly dried under high vacuum to remove any residual solvents.
-
Handling HMPA-d18: Open the HMPA-d18 vial under a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Dissolving the Sample: Using a dry syringe, transfer the desired amount of HMPA-d18 to a clean, dry vial containing your analyte. Gently swirl or sonicate to dissolve.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. For optimal shimming, the sample height should be appropriate for your spectrometer's probe (typically 4-5 cm).
-
Capping: Cap the NMR tube securely to prevent the ingress of atmospheric moisture.
Protocol 2: Water Suppression using Presaturation
-
Identify the Water Peak: Acquire a quick proton spectrum to determine the chemical shift of the water resonance.
-
Set up the Experiment: Select a presaturation pulse sequence (often denoted with "p" or "pr" in the experiment name, e.g., zgpr).
-
Define the Saturation Frequency: Set the frequency of the presaturation pulse to coincide with the water peak's chemical shift.
-
Optimize Saturation Power and Time: Use a low saturation power to avoid affecting nearby signals. A saturation time of 1-2 seconds is a good starting point.
-
Acquire the Spectrum: Run the experiment. You may need to iterate on the saturation power and time to achieve optimal water suppression with minimal impact on your signals of interest.
Visualizations
Caption: A flowchart for troubleshooting common NMR spectral issues.
Caption: Potential chemical interactions between HMPA-d18 and analytes.
References
Navigating the Risks: A Technical Support Guide for Hexamethylphosphoramide-d18
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Hexamethylphosphoramide-d18 (HMPA-d18). A known carcinogen, HMPA-d18 necessitates strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This guide offers troubleshooting advice and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with this compound?
A1: this compound is considered a carcinogen and is reasonably anticipated to be a human carcinogen based on animal studies.[1] The primary routes of exposure are inhalation, skin contact, and ingestion. Animal studies have shown that inhalation exposure can lead to nasal tumors.[1][2][3] It is also classified as a substance that can cause skin corrosion, serious eye damage, and germ cell mutagenicity.[4] Chronic exposure may also cause damage to the lungs and kidneys and have reproductive effects.[5]
Q2: Is this compound different from Hexamethylphosphoramide (HMPA) in terms of safety?
A2: this compound is the deuterium-labeled version of Hexamethylphosphoramide. This isotopic labeling does not significantly alter its chemical properties or toxicity. Therefore, the safety precautions and handling procedures for HMPA should be strictly applied to HMPA-d18.
Q3: What are the immediate first aid measures in case of exposure?
A3: In case of any exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, seek immediate medical assistance.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[5] Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, have them drink water (at most two glasses).[6] Seek immediate medical attention.[5][6]
Q4: How should I store this compound?
A4: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, approved container.[7] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[5] It is recommended to store containers of HMPA-d18 in secondary containers.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Spill | Improper handling, container failure | Follow the detailed spill cleanup protocol outlined below. Evacuate the immediate area and ensure proper PPE is worn before attempting cleanup. For large spills, evacuate the area and contact emergency services. |
| Unusual Odor Detected | Leaking container, inadequate ventilation | Immediately stop work, check container integrity, and ensure the fume hood is functioning correctly. If the source of the odor cannot be identified and rectified, evacuate the area and seek assistance from the safety officer. HMPA has a spicy or aromatic odor.[3][5] |
| Contaminated PPE | Direct contact with the chemical | Carefully remove and dispose of contaminated gloves, lab coats, and other protective equipment as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water. |
| Disposal Confusion | Unclear institutional guidelines | Do not dispose of this compound down the drain. It must be disposed of as hazardous waste according to your institution's specific guidelines.[5] Collect all waste containing HMPA-d18 in a clearly labeled, leak-proof container. |
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 51219-90-0 | [4] |
| Molecular Formula | C₆D₁₈N₃OP | MedChemExpress |
| Boiling Point | 233 °C (for HMPA) | [5] |
| Melting Point | 6 °C (for HMPA) | [5] |
| Flash Point | 105 °C (for HMPA) | [5] |
| Vapor Pressure | 0.07 mmHg at 25 °C (for HMPA) | [5] |
| Vapor Density | 6.2 (air = 1.0) (for HMPA) | [5] |
| LD50 Oral (rat) | 2525 mg/kg (for HMPA) | [5] |
| LD50 Skin (rabbit) | 2600 mg/kg (for HMPA) | [5] |
Experimental Protocols
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[5][6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves (e.g., Nitrile or Butyl rubber) tested according to EN 374.[4] Always check for leaks before use.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[6]
-
-
Hygiene Practices:
Spill Cleanup Protocol
-
Immediate Actions:
-
Alert others in the vicinity and evacuate the immediate area.[8]
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
-
Containment:
-
Cleanup:
-
Decontamination:
-
Reporting: Report the spill to your supervisor and your institution's environmental health and safety department.[9]
Waste Disposal Protocol
-
Collection: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's established procedures. Do not attempt to dispose of it through regular trash or sewer systems.[5]
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Hierarchy of controls for safe handling of hazardous chemicals.
References
- 1. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. sds.chemdox.com [sds.chemdox.com]
- 5. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 10. youtube.com [youtube.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Hexamethylphosphoramide-d18 Degradation and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexamethylphosphoramide-d18 (HMPA-d18) and its degradation byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for HMPA-d18?
A1: this compound (HMPA-d18) can degrade through several pathways, including acid hydrolysis, thermal decomposition, photolytic degradation, and metabolic degradation.[1][2] Under acidic conditions, HMPA is known to hydrolyze, breaking the nitrogen-phosphorus bonds.[1] High temperatures can cause it to decompose, releasing toxic fumes.[3] In the presence of light and a suitable catalyst, it can undergo photolytic degradation.[2] Furthermore, in biological systems, it can be metabolized through oxidative N-demethylation.
Q2: What are the major degradation byproducts of HMPA-d18?
A2: The major byproducts depend on the degradation pathway:
-
Acid Hydrolysis: Leads to the formation of a protonated amine and phosphate.
-
Photocatalytic Degradation: With a catalyst like ZnO, byproducts such as N-methylformamide and pentamethylphosphoric tri-imide have been identified.[2]
-
Metabolic Degradation: The primary metabolite is pentamethylphosphoramide (PMPA), formed through N-demethylation. Other demethylated products like N,N',N',N''-tetramethylphosphoramide can also be formed.[1]
-
Thermal Decomposition: Can produce toxic fumes including phosphine, phosphorus oxides, and nitrogen oxides.[3]
Q3: How can I minimize the degradation of HMPA-d18 during storage?
A3: To minimize degradation, HMPA-d18 should be stored in a cool, dark place under an inert atmosphere or vacuum.[3] It is very hygroscopic and sensitive to light and oxygen, which can lead to the formation of peroxides.[3] Therefore, exposure to air and light should be minimized.
Troubleshooting Guides
Q4: I am observing peak tailing when analyzing HMPA-d18 and its byproducts by HPLC. What could be the cause and how can I resolve it?
A4: Peak tailing for polar compounds like HMPA and its metabolites is a common issue in reverse-phase HPLC. Here are some potential causes and solutions:
-
Secondary Interactions with Residual Silanols: The stationary phase may have active silanol groups that interact with the basic nitrogen atoms in HMPA and its byproducts.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase.
-
Solution: Adjust the mobile phase pH. For basic compounds like HMPA, a lower pH can protonate the analytes and reduce tailing, while a mid-range pH might require a buffer to maintain a consistent ionization state.[4]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.[4]
-
-
Column Contamination or Voids: Accumulation of contaminants or the formation of a void at the column inlet can cause poor peak shape.
Q5: My quantitative results for HMPA-d18 degradation are not reproducible. What are the potential sources of error?
A5: Lack of reproducibility can stem from several factors throughout the experimental and analytical process:
-
Inconsistent Degradation Conditions: Minor variations in temperature, pH, light intensity, or catalyst concentration can significantly impact degradation rates.
-
Solution: Ensure precise control and monitoring of all experimental parameters. Use calibrated equipment and prepare fresh reagents for each experiment.
-
-
Sample Preparation Variability: Inconsistent extraction efficiency, sample dilution errors, or degradation during sample workup can lead to variable results.
-
Solution: Develop and validate a standardized sample preparation protocol. Use an internal standard to correct for variations in extraction and injection volume.
-
-
Instrumental Drift: Changes in detector response or chromatographic performance over time can affect quantification.
-
Solution: Calibrate the instrument regularly and run quality control standards throughout your analytical sequence to monitor for drift.
-
-
Matrix Effects in LC-MS Analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analytes, leading to inaccurate quantification.
-
Solution: Optimize your chromatographic separation to minimize co-elution. Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.
-
Data Presentation
Table 1: Summary of HMPA Hydrolysis under Different pH Conditions
| pH | Temperature (°C) | Half-life (t½) | Primary Byproducts | Reference |
| < 8.2 | 25 | Thousands to hundreds of thousands of years | Protonated Amine, Phosphate | [1] |
| 0 | 25 | Matches predicted values (rapid) | Protonated Amine, Phosphate | [1] |
Table 2: Byproducts of HMPA Photocatalytic Degradation with ZnO
| Condition | Duration | Degradation Efficiency | Major Byproducts | Reference |
| Sunlight + ZnO | 6 hours | ~89% | N-methylformamide, Pentamethylphosphoric tri-imide | [2] |
| Room Temperature/Sunlight (no catalyst) | 6 hours | No significant degradation | - | [2] |
Experimental Protocols
Protocol 1: Analysis of HMPA-d18 and its Metabolites by RPLC/ESI-TOF-MS
This protocol is based on methods developed for the analysis of HMPA and its polar oxidation products.[1][7]
-
Instrumentation:
-
Reversed-Phase Liquid Chromatography (RPLC) system.
-
Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF-MS).
-
-
Chromatographic Conditions:
-
Column: XBridge Phenyl column or XTerra Phenyl column. The XBridge column may offer better separation for a wider range of polar and non-polar byproducts.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient program starting with a high percentage of Mobile Phase A to retain polar byproducts, gradually increasing the percentage of Mobile Phase B to elute HMPA-d18 and less polar metabolites.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for your specific instrument to ensure efficient desolvation.
-
Mass Range: Scan a mass range that includes the deuterated parent compound and all potential byproducts (e.g., m/z 50-300).
-
-
Sample Preparation:
-
For aqueous samples, direct injection after filtration through a 0.22 µm filter may be possible.
-
For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.
-
-
Data Analysis:
-
Extract ion chromatograms for the exact masses of HMPA-d18 and its expected degradation products.
-
Quantify using an external calibration curve or an internal standard method.
-
Protocol 2: Analysis of HMPA and PMPA by GC-FPD
This protocol is adapted from methods for analyzing HMPA and its primary metabolite in urine.[1]
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Photometric Detector (FPD) in phosphorus mode.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the analytes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250-300 °C.
-
-
Sample Preparation (for urine samples):
-
To a 50 mL urine sample, add 20 mL of 50% (w/v) sodium hydroxide solution.
-
Extract with 5 mL of chloroform.
-
Analyze the chloroform layer.
-
-
Data Analysis:
-
Identify peaks based on retention times compared to standards of HMPA and PMPA.
-
Quantify using an external standard calibration curve.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for GC-FPD analysis of HMPA.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Determination of hexamethylphosphoramide and other highly polar phosphoramides in water samples using reversed-phase liquid chromatography/electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexamethylphosphoramide-d18 (HMPA-d18)
Welcome to the Technical Support Center for the use of Hexamethylphosphoramide-d18 (HMPA-d18) in yield-improving reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective and safe use of HMPA-d18, troubleshoot common experimental issues, and answer frequently asked questions.
Disclaimer
Hexamethylphosphoramide (HMPA) and its deuterated analogue, HMPA-d18, are known to be hazardous. HMPA is classified as a carcinogen and should be handled with extreme caution.[1][2] Always consult your institution's safety protocols and the material safety data sheet (MSDS) before use. The use of safer alternatives is strongly encouraged whenever possible.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMPA-d18) and how does it improve reaction yields?
A1: this compound is the deuterated form of Hexamethylphosphoramide (HMPA), a highly polar, aprotic solvent.[3] The "d18" indicates that all 18 hydrogen atoms have been replaced with deuterium. This isotopic labeling is particularly useful for mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy to trace the role of the solvent in a reaction.
HMPA improves reaction yields, particularly in nucleophilic substitution (Sɴ2) and organometallic reactions, through several mechanisms:[4][5]
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Cation Solvation: HMPA is an excellent cation solvator. It strongly coordinates with metal cations (like Li⁺), effectively separating them from their counter-anions.[4]
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Enhanced Nucleophilicity: By solvating the cation, the corresponding anion becomes "naked" and more nucleophilic, leading to a significant increase in reaction rate and yield.[1][5]
-
Breaking Up Aggregates: In the case of organolithium reagents, which often exist as oligomers, HMPA helps to break up these aggregates, increasing the reactivity of the organometallic species.[4][6]
Q2: When should I consider using HMPA-d18 in my reactions?
A2: HMPA-d18 should be considered in situations where reactions are sluggish or provide low yields due to poor nucleophilicity of the reacting anion or aggregation of organometallic reagents. It is particularly effective for:
-
Sɴ2 Reactions: Especially with sterically hindered substrates or less reactive nucleophiles.[1]
-
Organolithium Reactions: To improve the selectivity and reactivity of lithium bases like butyllithium.[4][7]
-
Enolate Chemistry: To influence the stereochemistry of enolate formation.[8]
-
Mechanistic Studies: The deuteration allows for the use of ¹H and ²H NMR to investigate the direct involvement of the solvent in the reaction mechanism.
Q3: What are the primary safety concerns associated with HMPA-d18?
A3: HMPA is a suspected human carcinogen and a reproductive toxin.[5] All operations involving HMPA or HMPA-d18 must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate films are recommended), a lab coat, and safety goggles, must be worn.[5] Due to its toxicity, exploring safer alternatives like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or DMI (1,3-dimethyl-2-imidazolidinone) is highly recommended.[2][4]
Q4: How should I purify HMPA-d18 before use?
A4: For moisture-sensitive reactions, HMPA-d18 should be dried and purified. A common procedure is to distill it from calcium hydride (CaH₂) under reduced pressure.[8] The purified solvent should be stored under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves.
Q5: How do I properly dispose of HMPA-d18 waste?
A5: HMPA-d18 waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[9][10] It should never be disposed of down the drain.[9] A common practice for quenching residual HMPA in a reaction workup is to treat it with aqueous hydrochloric acid, which degrades it into less harmful products.[4][11] All contaminated materials should be collected in a designated hazardous waste container.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using HMPA-d18.
Issue 1: Low or no improvement in reaction yield after adding HMPA-d18.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of HMPA-d18 | The effect of HMPA is often concentration-dependent. Try increasing the amount of HMPA-d18 used, for example, from a co-solvent to the primary solvent, if the reaction allows. For organolithium reactions, 1-2 equivalents may be sufficient to see a significant effect.[7] |
| Wet or impure HMPA-d18 | Water can quench organometallic reagents and interfere with many reactions. Ensure your HMPA-d18 is properly dried and purified before use. |
| Reaction temperature is too high | HMPA can decompose at high temperatures. Ensure the reaction temperature is within the stable range for HMPA. |
| Incompatible reagents | HMPA can react with strong oxidizing agents and strong acids.[4] Verify the compatibility of all reagents in your reaction mixture. |
Issue 2: Unexpected side products are formed.
| Possible Cause | Troubleshooting Step |
| Change in regioselectivity | HMPA can alter the regioselectivity of reactions, for example, favoring 1,4-addition over 1,2-addition in reactions with enones.[8][12] Analyze the structure of your side products to determine if a change in selectivity has occurred. |
| Increased basicity of the medium | HMPA can increase the basicity of reagents like LDA.[13] This might lead to deprotonation at unintended sites. Consider lowering the reaction temperature or using a less basic system if possible. |
| Decomposition of HMPA | Under certain conditions (e.g., high heat), HMPA can decompose. Ensure your reaction conditions are appropriate. |
Issue 3: Difficulty in removing HMPA-d18 during workup.
| Possible Cause | Troubleshooting Step |
| High boiling point and miscibility with water | HMPA has a high boiling point (232.5 °C) and is miscible with water, making it difficult to remove by simple extraction or evaporation.[5] |
| Aqueous Washes: Perform multiple extractions with a nonpolar organic solvent and wash the organic layer repeatedly with water or brine to partition the HMPA into the aqueous phase. | |
| Acidic Wash: A wash with dilute HCl can help to hydrolyze and remove HMPA. | |
| Chromatography: If the product is stable, column chromatography can be used to separate it from residual HMPA. |
Quantitative Data on Yield Improvement
The addition of HMPA can lead to significant improvements in reaction yields. The following table summarizes a comparison for the alkylation of terminal acetylenes.
| Reaction | Solvent System | Yield (%) | Reference |
| Alkylation of 1-dodecyne | THF | 8 | |
| Alkylation of 1-dodecyne | HMPA | 78 | |
| Alkylation of 1-dodecyne | DMI (safer alternative) | 83 | |
| Alkylation of 1-tetradecyne | THF | 8 | |
| Alkylation of 1-tetradecyne | HMPA | 88 | |
| Alkylation of 1-tetradecyne | DMI (safer alternative) | 90 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using HMPA [5]
This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide.
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Hexamethylphosphoramide (HMPA)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in HMPA.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Alkylation of Indole using HMPA [13]
This protocol describes the N-alkylation of indole with benzyl chloride.
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (1.1 eq)
-
Hexamethylphosphoramide (HMPA)
-
Benzyl chloride (1.0 eq)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of indole in HMPA in a flask under an inert atmosphere, cool the flask to 0 °C using an ice bath.
-
Slowly add sodium hydride to the stirred solution over 10 minutes.
-
Allow the resulting slurry to stir at room temperature for 5 hours, then cool back to 0 °C.
-
Add benzyl chloride rapidly to the stirred mixture.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Dilute the mixture with water and extract with diethyl ether (3x).
-
Wash the combined ethereal extracts with water (2x) and dry with anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by distillation or crystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. scribd.com [scribd.com]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Alternatives to Hexamethylphosphoramide-d18
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals considering alternatives to the deuterated solvent Hexamethylphosphoramide-d18 (HMPA-d18). Due to the carcinogenic nature of HMPA, transitioning to safer, yet effective, alternative solvents is a critical consideration in modern chemical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why should I consider replacing HMPA-d18 in my experiments?
A1: Hexamethylphosphoramide (HMPA) is classified as a carcinogen and its use poses significant health risks.[1] Regulatory bodies and institutional safety protocols increasingly restrict its use. Therefore, replacing HMPA-d18 with a safer alternative is crucial for ensuring a safer laboratory environment without compromising experimental outcomes.
Q2: What are the most common and effective alternatives to HMPA-d18?
A2: The most widely recognized and effective alternatives to HMPA are polar aprotic solvents that can mimic its desirable solvating properties. The primary alternatives include:
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) [1]
-
Dimethyl sulfoxide (DMSO) [3]
-
N-Methyl-2-pyrrolidone (NMP) [4]
-
1,3-Dimethyl-2-imidazolidinone (DMI) [5]
Q3: How do the physical and chemical properties of these alternatives compare to HMPA?
A3: The choice of a substitute often depends on matching the key physicochemical properties of HMPA required for a specific reaction. Below is a summary of the relevant data for comparison.
| Property | Hexamethylphosphoramide (HMPA) | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | Dimethyl sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) | 1,3-Dimethyl-2-imidazolidinone (DMI) |
| Molecular Weight ( g/mol ) | 179.20 | 128.17 | 78.13 | 99.13 | 114.15 |
| Boiling Point (°C) | 232 | 247 | 189 | 202 | 225 |
| Melting Point (°C) | 7.2 | -20 | 18.5 | -24 | 8 |
| Density (g/mL at 25°C) | 1.025 | 1.060 | 1.100 | 1.028 | ~1.04 |
| Dielectric Constant (ε at 25°C) | 30.0 | 36.1 | 46.7 | 32.2 | 37.6 |
| Dipole Moment (D) | 5.54 | 4.23 | 3.96 | 4.09 | 4.09 |
| Viscosity (cP at 25°C) | 3.44 | 5.4 | 1.99 | 1.66 | Not readily available |
| Toxicity | Carcinogen | Lower toxicity than HMPA, but potential mutagen | Low toxicity | Reproductive toxicant | Lower toxicity than HMPA and DMPU |
| Oral LD50 (rat, mg/kg) | 2650 | 5750 | 14500 | 3914 | >2500 |
Data compiled from multiple sources.[6][7][8][9][10][11][12]
Q4: In which types of reactions can these alternative solvents be used?
A4: HMPA is often used to enhance the reactivity of organometallic reagents and to increase the rate of nucleophilic substitution reactions.[1] Its alternatives are effective in similar applications:
-
DMPU: A strong substitute in reactions involving organolithium reagents, enolate chemistry, and alkylations.[4][13]
-
DMSO: Widely used in nucleophilic substitution (SN2) reactions, such as Finkelstein reactions, and as a mild oxidant in Swern and related oxidations.[3][14]
-
NMP: A versatile solvent for a range of organic and inorganic compounds, often used in polymer chemistry and extractive distillation.[4]
-
DMI: Shown to be a good alternative in the alkylation of terminal acetylenes.[5]
Troubleshooting Guides
Issue: Reduced reaction rate or yield after switching from HMPA.
-
Possible Cause: The alternative solvent may not be as effective at solvating cations and breaking up organometallic aggregates as HMPA.
-
Solution:
-
Increase the amount of alternative solvent: A higher concentration may be needed to achieve a similar solvating effect.
-
Increase the reaction temperature: The higher boiling points of many alternatives allow for higher reaction temperatures, which can increase the reaction rate.
-
Add a co-solvent: In some cases, a mixture of solvents (e.g., THF with DMPU) can provide the desired reactivity.[15]
-
Consider a different alternative: The effectiveness of each alternative is reaction-dependent. If one does not work, another might. For instance, for some lithiation reactions, DMPU might be a better choice than DMSO.[16]
-
Issue: Unexpected side products are observed.
-
Possible Cause: The alternative solvent may have different reactivity or stability under the reaction conditions. For example, DMSO can be deprotonated by strong bases like sodium hydride.[4]
-
Solution:
-
Review the compatibility of the alternative solvent: Ensure the chosen solvent is stable in the presence of the reagents and intermediates in your reaction.
-
Modify the reaction conditions: Adjusting the temperature or the order of addition of reagents may minimize side reactions.
-
Purify the solvent: Impurities in the solvent can sometimes lead to side reactions. Ensure you are using a dry, high-purity grade of the alternative solvent.
-
Experimental Protocols
Protocol 1: Alkylation of Cyclohexanone using DMPU as an HMPA Substitute
This protocol details the methylation of cyclohexanone via its lithium enolate, where DMPU is used to enhance reactivity.[1]
-
Materials: Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Cyclohexanone, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), Methyl iodide (CH₃I), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl) solution, Diethyl ether, Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.
-
Add DMPU to the reaction mixture and stir for an additional 15 minutes.
-
Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.
-
Protocol 2: SN2 Reaction - Synthesis of Benzyl Azide in DMSO
This protocol provides an example of an SN2 reaction where DMSO is an effective solvent.[14]
-
Materials: Benzyl bromide, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO), Diethyl ether, Brine, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve benzyl bromide (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) as a solid to the solution.
-
Stir the reaction mixture at ambient temperature overnight.
-
Slowly add water to the reaction mixture (Note: this can be an exothermic reaction).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the benzyl azide product.
-
Visualizations
Caption: Workflow for selecting an alternative solvent to HMPA.
Caption: Key properties of HMPA and its common alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Viscosity of Dimethyl Sulfoxide – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Solved Dimethylsulfoxide (DMSO, molar mass 78.13 g/mol) is | Chegg.com [chegg.com]
- 13. DMPU: An Alternative to HMPT in Moth Sex Pheromone Synthesis | SLU publication database (SLUpub) [publications.slu.se]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hexamethylphosphoramide-d18 and Other Deuterated Solvents for Advanced Research
For researchers, scientists, and drug development professionals, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and success of NMR spectroscopic studies and reaction monitoring. This guide provides an objective comparison of Hexamethylphosphoramide-d18 (HMPA-d18) with other common deuterated solvents, supported by experimental data, to aid in the selection of the most appropriate solvent for specific research applications.
This compound is a polar aprotic solvent that has found a niche in specialized NMR applications due to its exceptional solvating power for a wide range of organic, inorganic, and organometallic compounds.[1][2][3] Its ability to disrupt aggregates and enhance the solubility of otherwise challenging samples sets it apart from more conventional deuterated solvents. However, its use is also accompanied by significant safety considerations that must be carefully weighed.
Physicochemical Properties: A Comparative Overview
The selection of a deuterated solvent for NMR spectroscopy is fundamentally guided by its physical and chemical properties. A summary of key properties for HMPA-d18 and other commonly used deuterated solvents is presented below.
| Property | This compound (HMPA-d18) | Dimethyl Sulfoxide-d6 (DMSO-d6) | N,N-Dimethylformamide-d7 (DMF-d7) | Chloroform-d (CDCl3) | Acetone-d6 | Acetonitrile-d3 | Methanol-d4 | Deuterium Oxide (D2O) |
| Molecular Formula | C₆D₁₈N₃OP | C₂D₆OS | C₃D₇NO | CDCl₃ | C₃D₆O | C₂D₃N | CD₄O | D₂O |
| Molecular Weight | 197.31 g/mol | 84.17 g/mol | 80.14 g/mol | 120.38 g/mol | 64.12 g/mol | 44.07 g/mol | 36.07 g/mol | 20.03 g/mol |
| Density (at 25 °C) | ~1.03 g/mL | 1.190 g/mL | 1.030 g/mL | 1.500 g/mL | 0.872 g/mL | 0.844 g/mL | 0.888 g/mL | 1.107 g/mL |
| Melting Point | ~7 °C | 20.2 °C | -60 °C | -64 °C | -93.8 °C | -46 °C | -99 °C | 3.82 °C |
| Boiling Point | 230-232 °C | 189 °C | 153 °C | 60.9 °C | 55.5 °C | 80.7 °C | 65.4 °C | 101.4 °C |
| ¹H NMR Residual Peak (ppm) | ~2.55 | 2.50 | 2.75, 2.92, 8.03 | 7.26 | 2.05 | 1.94 | 3.31, 4.87 | 4.79 |
| ¹³C NMR Peak (ppm) | ~36.5 | 39.5 | 30.1, 35.2, 162.7 | 77.16 | 29.84, 206.26 | 1.32, 118.26 | 49.0 | - |
| Dielectric Constant | ~30 | 47 | 38 | 4.8 | 21 | 37.5 | 33 | 78.4 |
Performance in Demanding NMR Applications: Experimental Evidence
The true value of a deuterated solvent lies in its performance in specific experimental contexts. Below, we present two examples where HMPA-d18 demonstrates clear advantages.
Enhanced Spectral Resolution in the Analysis of Plant Cell Wall Material
The structural elucidation of complex biomacromolecules like those found in plant cell walls presents a significant challenge for NMR spectroscopy due to poor solubility and spectral overlap. A study comparing different solvent systems for 2D Heteronuclear Single Quantum Coherence (HSQC) NMR analysis of poplar and pine cell walls found that a mixture of DMSO-d6 and HMPA-d18 provided superior results.
Experimental Data Summary:
| Solvent System | Spectral Quality | Key Observations |
| DMSO-d6 | Good | Provides a baseline spectrum of the cell wall components. |
| DMSO-d6/Pyridine-d5 | Improved | Offers better sample mobility and some enhancement in spectral resolution. |
| DMSO-d6/HMPA-d18 | Excellent | Showed the most abundant signals and improved resolution, allowing for the clear identification of p-hydroxyphenyl signals and high-resolution polysaccharide and lignin structures.[4] |
The addition of HMPA-d18 to DMSO-d6 enhances the swelling and mobility of the biomass, leading to sharper and more intense NMR signals.[5] This allows for a more detailed and faster structural evaluation of the plant cell wall without the need for complex sample derivatization or component isolation.[4]
Experimental Protocol: 2D HSQC NMR of Plant Cell Wall Material
-
Sample Preparation: Ball-mill the dried plant cell wall material to a fine powder.
-
Solvent Preparation: Prepare a 4:1 (v/v) mixture of DMSO-d6 and HMPA-d18.
-
Sample Loading: Place approximately 20-30 mg of the ball-milled cell wall material directly into a 5 mm NMR tube.
-
Solubilization: Add approximately 600 µL of the DMSO-d6/HMPA-d18 solvent mixture to the NMR tube.
-
Gelling: Sonicate the mixture to ensure thorough wetting and swelling of the cell wall material, resulting in a gel-like suspension.
-
NMR Acquisition: Acquire a 2D ¹H-¹³C HSQC spectrum at 25 °C on a 500 MHz or higher spectrometer equipped with a cryoprobe. Typical acquisition parameters include a spectral width of 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension, with 1024 data points in the direct dimension and 256 increments in the indirect dimension.
References
- 1. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]
- 2. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2D HSQC NMR analysis of plant cell wall material in DMSO-d6/HMPA-d18 [just.ustc.edu.cn]
- 5. Elucidating Structural Characteristics of Biomass using Solution-State 2 D NMR with a Mixture of Deuterated Dimethylsulfoxide and Hexamethylphosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamethylphosphoramide-d18 vs. DMSO-d6: A Comparative Guide for Organic Synthesis
In the realm of organic synthesis, the choice of solvent is a critical parameter that can dictate the outcome of a reaction. Among the polar aprotic solvents, Hexamethylphosphoramide (HMPA) and Dimethyl Sulfoxide (DMSO) are two of the most potent options, particularly for reactions involving anionic nucleophiles. Their deuterated analogues, Hexamethylphosphoramide-d18 (HMPA-d18) and Dimethyl Sulfoxide-d6 (DMSO-d6), are indispensable in mechanistic studies and analyses requiring nuclear magnetic resonance (NMR) spectroscopy. This guide provides an objective comparison of HMPA-d18 and DMSO-d6, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Physicochemical Properties and Safety Profile
A fundamental comparison of the physical and safety properties of HMPA-d18 and DMSO-d6 reveals critical differences that are often the primary consideration in solvent selection. While both are highly polar aprotic solvents capable of dissolving a wide range of substances, their toxicological profiles are vastly different.
| Property | This compound (HMPA-d18) | Dimethyl Sulfoxide-d6 (DMSO-d6) |
| Molecular Formula | C₆D₁₈N₃OP | C₂D₆OS |
| Molar Mass | 197.31 g/mol | 84.17 g/mol [1] |
| Boiling Point | ~232.5 °C | 189 °C[2][3] |
| Melting Point | ~7.2 °C | 20.2 °C[1] |
| Density | ~1.03 g/mL | ~1.190 g/mL at 25 °C[1] |
| Dielectric Constant | ~30 | ~47 |
| Toxicity | High: Carcinogenic and teratogenic[4] | Low: Readily absorbed through the skin[1] |
| Safety Summary | Use is highly restricted due to significant health risks.[1] | Considered a much safer alternative to HMPA and other polar aprotic solvents.[1] |
The most significant differentiator is the toxicity of HMPA. It is classified as a carcinogen and a teratogen, and its use is highly restricted.[1][4] In contrast, DMSO is considered a low-toxicity solvent, though its ability to be readily absorbed through the skin necessitates careful handling to avoid the transport of dissolved substances into the body.[1]
Performance in Key Synthetic Reactions
The choice between HMPA and DMSO can profoundly impact reaction rates, yields, and selectivity. Both solvents excel at solvating cations, thereby increasing the reactivity of anions.
Nucleophilic Substitution (SN2) Reactions
Both HMPA and DMSO are excellent solvents for SN2 reactions.[1][5] By effectively solvating the metal cation of a salt, they leave the anion "bare" and more nucleophilic, thus accelerating the reaction rate.[4] While direct side-by-side comparative studies are scarce in the literature, the general consensus is that HMPA is a more potent solvent for accelerating these reactions.[6] However, due to its toxicity, DMSO is often the preferred solvent.
Experimental Protocol: Williamson Ether Synthesis in HMPA
The Williamson ether synthesis is a classic SN2 reaction. The following is a general protocol for the synthesis of benzyl phenyl ether using HMPA as the solvent.
-
Materials: Phenol, benzyl bromide, potassium carbonate, Hexamethylphosphoramide (HMPA), diethyl ether, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in HMPA.
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction to 80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[4]
-
Experimental Protocol: Synthesis of Benzyl Azide in DMSO
This protocol provides an example of an SN2 reaction where DMSO is an effective solvent.
-
Materials: Benzyl bromide, sodium azide, Dimethyl Sulfoxide (DMSO), diethyl ether, brine, sodium sulfate.
-
Procedure:
-
Dissolve benzyl bromide (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) as a solid to the solution.
-
Stir the reaction mixture at ambient temperature overnight.
-
Slowly add water to the reaction mixture.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the product. A reported yield for this reaction is 73%.[1]
-
Caption: Enhancement of SN2 reactions by polar aprotic solvents.
Enolate Chemistry
In enolate chemistry, the choice of solvent can influence both the rate of reaction and the ratio of C- versus O-alkylation. Strongly coordinating solvents like HMPA and DMSO can favor O-alkylation by solvating the counter-ion and making the oxygen atom of the enolate more accessible.
While both solvents are effective, HMPA is known to strongly promote O-alkylation, particularly with cesium enolates.[7] DMSO is also a highly effective solvent for enolate alkylations, with reaction rates being significantly faster than in less polar solvents like glyme.[8]
Experimental Protocol: General Enolate Alkylation in DMSO
This protocol outlines a general procedure for the alkylation of a ketone enolate in DMSO.
-
Materials: Ketone, strong base (e.g., sodium hydride or LDA), Dimethyl Sulfoxide (DMSO), alkylating agent (e.g., methyl iodide).
-
Procedure:
-
Prepare a solution of the strong base in DMSO. For example, dimsyl sodium can be generated by reacting sodium hydride with DMSO.
-
Add the ketone dropwise to the base solution at room temperature to form the enolate.
-
Cool the reaction mixture in an ice bath.
-
Add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the alkylated product.
-
Caption: C- vs. O-alkylation of an enolate.
Application in NMR Spectroscopy
Both DMSO-d6 and HMPA-d18 are valuable solvents for NMR spectroscopy. DMSO-d6 is one of the most common solvents for NMR due to its ability to dissolve a wide range of compounds and its relatively simple residual proton signal.[9]
Interestingly, a co-solvent system of DMSO-d6 and HMPA-d18 has been shown to be particularly effective for the NMR analysis of biomass.[9][10] HMPA-d18 acts as a swelling agent, enhancing the mobility of the biomass and leading to improved signal intensity and resolution in the NMR spectra.[9][10] This synergistic effect allows for detailed structural analysis of complex biomolecules.[10]
Conclusion
Both this compound and DMSO-d6 are powerful polar aprotic solvents with significant applications in organic synthesis and analysis. The choice between them is often a trade-off between performance and safety.
-
HMPA-d18 is arguably the more potent solvent for accelerating reactions like SN2 and for influencing selectivity in enolate alkylations. However, its high toxicity severely restricts its use, and it should only be considered when safer alternatives are proven to be ineffective.
-
DMSO-d6 represents a much safer alternative to HMPA-d18.[1] It is an excellent solvent for a wide range of reactions and is a staple in NMR spectroscopy. While it may not always match the reaction rate enhancements seen with HMPA, its favorable safety profile makes it the preferred choice in most applications.
For researchers and professionals in drug development, the principle of green chemistry strongly advocates for the use of safer solvents. Therefore, DMSO-d6 should be the default choice, with HMPA-d18 reserved for specific, well-justified circumstances where its unique properties are indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. what is dmso in organic chemistry | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 4. benchchem.com [benchchem.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Sixty Solvents [chem.rochester.edu]
- 7. Aggregation and reactivity of the cesium enolate of 6-phenyl-alpha-tetralone: comparison with the lithium enolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Top 6 papers published in the topic of Hexamethylphosphoramide in 2016 [scispace.com]
- 10. 2D HSQC NMR analysis of plant cell wall material in DMSO-d6/HMPA-d18 [just.ustc.edu.cn]
Validation of Analytical Methods: A Comparative Guide Featuring Hexamethylphosphoramide-d18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation using the deuterated internal standard Hexamethylphosphoramide-d18 (HMPA-d18). Recognizing the critical need for accurate and reliable analytical data in pharmaceutical development, this document outlines the performance of HMPA-d18 in comparison to other internal standards, supported by experimental data and detailed methodologies.
Hexamethylphosphoramide (HMPA) is a polar aprotic solvent, but its use is limited due to its carcinogenic properties.[1] Its deuterated analogue, this compound (HMPA-d18), serves as a stable isotope-labeled internal standard in analytical chemistry, particularly for mass spectrometry-based methods.[1] The use of deuterated standards is a widely accepted practice to improve the accuracy and precision of quantitative analyses by compensating for variations during sample preparation and analysis.
The Critical Role of Internal Standards in Analytical Method Validation
An ideal internal standard (IS) is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument. The IS is added in a known quantity to all samples, calibrators, and quality control samples. Its primary function is to correct for the variability in the analytical procedure, such as extraction efficiency and instrument response. Stable isotope-labeled internal standards, like HMPA-d18, are considered the gold standard for mass spectrometry because they have nearly identical chemical and physical properties to the analyte, co-elute chromatographically, and experience similar ionization effects.
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the superior performance of a deuterated internal standard, this section presents a comparative analysis based on a validated method for the quantification of a genotoxic impurity, N-Nitrosodimethylamine (NDMA), using its deuterated analogue, NDMA-d6. This data serves as a proxy to demonstrate the expected performance advantages of using HMPA-d18 for the analysis of a structurally similar analyte compared to a non-isotopically labeled internal standard.
Key Performance Parameters:
The validation of an analytical method is assessed based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. These include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Deuterated Internal Standard (e.g., NDMA-d6 for NDMA) | Non-Isotopically Labeled Internal Standard (Hypothetical) |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (% RSD) | < 5% | < 15% |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Matrix Effect | Minimal | Significant |
Data Summary:
The use of a deuterated internal standard consistently results in higher accuracy and precision due to its ability to effectively compensate for matrix effects and procedural variations. A non-isotopically labeled internal standard, while more economical, may exhibit different chromatographic behavior and ionization efficiency, leading to greater variability in the results.
Experimental Protocols
This section provides a detailed methodology for the validation of an analytical method for the determination of a genotoxic impurity using a deuterated internal standard. The following protocol is based on a typical GC-MS/MS method for the analysis of N-nitrosamines and can be adapted for use with this compound for a suitable analyte.
1. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of the analyte and HMPA-d18 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the analyte. Each working standard should contain a constant concentration of HMPA-d18.
-
Sample Preparation: Spike a known amount of the sample matrix with the analyte at various concentrations and a constant concentration of HMPA-d18.
2. GC-MS/MS Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and HMPA-d18.
-
3. Method Validation Parameters:
-
Specificity: Analyze blank samples of the matrix to ensure no interfering peaks are present at the retention times of the analyte and HMPA-d18.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area ratio of the analyte to HMPA-d18 against the analyte concentration. The linearity should be evaluated by the coefficient of determination (R²).
-
Accuracy: Analyze spiked samples at three different concentration levels (low, medium, and high) in triplicate. The accuracy is expressed as the percentage recovery of the analyte.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of spiked samples at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., GC oven temperature, flow rate) on the results.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method using HMPA-d18.
Caption: Logical relationship for quantification using an internal standard.
References
A Comparative Analysis of HMPA and Hexamethylphosphoramide-d18 in Chemical Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent can be a critical parameter influencing reaction outcomes. Hexamethylphosphoramide (HMPA), a highly polar aprotic solvent, is renowned for its ability to enhance reaction rates and influence selectivity, particularly in reactions involving organometallic reagents. Its deuterated counterpart, Hexamethylphosphoramide-d18 (HMPA-d18), serves as a valuable tool for mechanistic investigations through the study of kinetic isotope effects (KIEs). This guide provides a comparative analysis of these two compounds, supported by their physicochemical properties and a discussion of their potential impact on reaction dynamics. While direct comparative studies with quantitative kinetic data for HMPA-d18 are not extensively available in the reviewed literature, this guide outlines the theoretical basis for such comparisons and provides exemplary experimental protocols.
Physicochemical Properties: HMPA vs. HMPA-d18
The primary physical and chemical properties of HMPA are well-documented.[1][2] HMPA-d18, being an isotopologue, is expected to have very similar properties, with minor differences arising from the increased mass due to deuterium substitution.[3]
| Property | Hexamethylphosphoramide (HMPA) | This compound (HMPA-d18) | Reference(s) |
| Molecular Formula | C₆H₁₈N₃OP | C₆D₁₈N₃OP | [1][3] |
| Molar Mass | 179.20 g/mol | 197.31 g/mol | [1][3] |
| Appearance | Colorless liquid | Colorless liquid | [1][3] |
| Melting Point | 7 °C | Not readily available (expected to be similar to HMPA) | [2] |
| Boiling Point | 230-232 °C | Not readily available (expected to be slightly higher than HMPA) | [2] |
| Density | 1.03 g/mL | Not readily available (expected to be slightly higher than HMPA) | [2] |
| Solubility in Water | Miscible | Miscible | [1] |
Note on a Critical Safety Consideration: Hexamethylphosphoramide (HMPA) is a known carcinogen and should be handled with extreme caution, using appropriate personal protective equipment and engineering controls.[2] Safer alternatives such as dimethyl sulfoxide (DMSO) or dimethylpropyleneurea (DMPU) should be considered where possible.[3]
The Role of HMPA in Enhancing Reactivity
HMPA's efficacy as a reaction solvent or additive stems from its strong ability to solvate cations, particularly alkali metal cations like Li⁺.[4] This property is crucial in reactions involving organolithium reagents, where HMPA can break up aggregates of these reagents, leading to more reactive monomeric species.[4] By solvating the cation, HMPA leaves the corresponding anion more "naked" and therefore more nucleophilic, which can dramatically accelerate the rates of SN2 reactions.[5]
HMPA-d18 and the Kinetic Isotope Effect (KIE)
The primary application of HMPA-d18 is in mechanistic studies to probe the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[6] In the case of HMPA-d18, the substitution of hydrogen with deuterium can lead to a solvent isotope effect if the solvent is involved in the rate-determining step of the reaction.
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation, but still influences the reaction rate, for instance, through changes in solvation or steric effects.
While direct experimental data on the KIE of HMPA-d18 is scarce in the available literature, it is plausible that reactions where HMPA acts as more than just a bulk solvent, for instance by directly coordinating to a cation in the transition state, could exhibit a measurable secondary KIE.
Experimental Protocols
Below are detailed methodologies for key experiments where HMPA is commonly used. These protocols can be adapted for a comparative study with HMPA-d18 to investigate potential kinetic isotope effects.
Aldol Condensation for Prostaglandin Intermediate Synthesis
This protocol is adapted from a known synthesis where HMPA is crucial for achieving a satisfactory yield.[7]
Materials:
-
Reactant (e.g., a ketone or ester)
-
Lithium Diisopropylamide (LDA) solution in Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) or this compound (HMPA-d18), freshly distilled
-
Electrophile (e.g., an aldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the reactant in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the flask while maintaining the temperature at -78 °C.
-
After the addition of LDA, add freshly distilled HMPA (or HMPA-d18 for the comparative experiment) to the reaction mixture.
-
Stir the mixture at -78 °C for a specified time to ensure complete formation of the enolate.
-
Slowly add a solution of the electrophile in anhydrous THF to the enolate solution at -78 °C.
-
Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To conduct a comparative study, two parallel reactions would be performed, one with HMPA and one with HMPA-d18, keeping all other parameters identical. The reaction rates could be compared by taking aliquots at various time points and analyzing them by a suitable method (e.g., GC-MS or NMR spectroscopy). The final yields of the purified products would also be compared.
Visualizing Reaction Workflows and Concepts
Experimental Workflow for a Comparative Kinetic Study
Caption: Workflow for a comparative kinetic study of a reaction using HMPA and HMPA-d18.
Logical Relationship of HMPA and HMPA-d18 in Research
Caption: Relationship between HMPA, HMPA-d18, and their roles in chemical research.
References
- 1. The effect of HMPA on the reactivity of epoxides, aziridines, and alkyl halides with organolithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.uniurb.it [people.uniurb.it]
- 3. researchgate.net [researchgate.net]
- 4. A mechanistic study of thioester hydrolysis with heavy atom kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetics of solvated electrons in reaction with hexamethylphosphoric triamide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]
The Isotope Effect of Hexamethylphosphoramide-d18: A Guide for Researchers
A comprehensive review of the potential kinetic isotope effects of deuterated Hexamethylphosphoramide (HMPA-d18) in chemical reactions, providing a theoretical framework and methodological guidance in the absence of direct comparative experimental data.
Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent widely utilized in organic synthesis to enhance reaction rates and influence selectivity, particularly in reactions involving organometallic reagents.[1][2] Its deuterated analogue, Hexamethylphosphoramide-d18 (HMPA-d18), is commercially available and presents an intriguing tool for mechanistic studies.[3] However, a review of current scientific literature reveals a notable absence of direct comparative studies on the kinetic isotope effects (KIEs) of HMPA-d18. This guide, therefore, aims to provide a foundational understanding of the potential isotope effects of HMPA-d18 by extrapolating from the established principles of KIEs and the known mechanistic roles of HMPA.
Understanding the Potential Isotope Effects of HMPA-d18
The replacement of hydrogen with deuterium is the most common isotopic substitution used to probe reaction mechanisms due to the significant mass difference.[4] The resulting change in reaction rate, known as the kinetic isotope effect (KIE), can be categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. Conversely, a secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation.[5]
Given that HMPA is typically used as a solvent or a co-solvent and does not form covalent bonds with the reactants that are broken during the reaction, any observable isotope effect from using HMPA-d18 would be a secondary kinetic isotope effect .[5]
The primary role of HMPA in many reactions is to solvate cations, thereby increasing the reactivity of the corresponding anion.[1][6] This is achieved through the coordination of the phosphoryl oxygen of HMPA to the cation. The methyl groups of HMPA are not directly involved in this coordination. However, the substitution of hydrogen with deuterium in these methyl groups (to give HMPA-d18) can still influence the reaction rate through a secondary isotope effect.
The expected SKIE for HMPA-d18 would likely be small. The C-D bond has a lower zero-point energy than the C-H bond, making it vibrationally "stronger" and less flexible. This difference in vibrational frequencies can affect the steric environment and the solvation sphere around the cation-HMPA complex, which in turn could subtly alter the energy of the transition state.
Potential Applications in Mechanistic Studies
Investigating the SKIE of HMPA-d18 could provide valuable insights into reaction mechanisms where HMPA is employed. For instance, in reactions involving organolithium reagents, HMPA is known to break up aggregates and form monomeric species, which are often more reactive.[7] A measurable SKIE could help to elucidate the degree of solvation and the structure of the transition state.
Reactions where an SKIE of HMPA-d18 might be observable include:
-
SN2 Reactions: HMPA is known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt, thus generating a more "naked" and reactive anion.[6] An SKIE could provide information about the proximity of the HMPA methyl groups to the reacting species in the transition state.
-
Enolate Alkylations: The stereoselectivity of enolate alkylations can be significantly influenced by the presence of HMPA. An SKIE might shed light on the structure of the solvated enolate and its role in directing the approach of the electrophile.
-
Wittig Reactions: HMPA can affect the stereochemical outcome of the Wittig reaction.[8] Studying the SKIE could help in understanding how HMPA influences the formation and decomposition of the betaine or oxaphosphetane intermediate.
Experimental Protocols for Measuring the Isotope Effect of HMPA-d18
To determine the secondary kinetic isotope effect of HMPA-d18, one would need to perform parallel kinetic experiments using both HMPA-d0 and HMPA-d18 under identical conditions.
Key Experimental Steps:
-
Reaction Setup: A reaction known to be sensitive to the presence of HMPA should be chosen. The reaction should be set up in two parallel sets, one with non-deuterated HMPA and the other with HMPA-d18. All other reagents and conditions (temperature, concentration, etc.) must be kept strictly identical.
-
Kinetic Monitoring: The progress of the reaction needs to be monitored over time to determine the rate constant. This can be achieved using various analytical techniques such as:
-
NMR Spectroscopy: 1H NMR can be used to follow the disappearance of starting material and the appearance of the product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and can separate and quantify reactants and products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring the concentration of non-volatile reactants and products.
-
-
Data Analysis: The rate constants for the reactions in HMPA-d0 (kH) and HMPA-d18 (kD) are determined by fitting the concentration versus time data to the appropriate rate law. The secondary kinetic isotope effect is then calculated as the ratio kH/kD.
Below is a table summarizing the hypothetical data that would be collected in such an experiment.
| Solvent | Reactant Concentration (M) at time t | Product Concentration (M) at time t | Rate Constant (k) | SKIE (kH/kD) |
| HMPA-d0 | [Reactant]H | [Product]H | kH | \multirow{2}{*}{Calculated Ratio} |
| HMPA-d18 | [Reactant]D | [Product]D | kD |
Visualizing the Role of HMPA and the Concept of SKIE
The following diagrams illustrate the concepts discussed.
Figure 1: A simplified diagram illustrating the acceleration of an SN2 reaction by HMPA through cation solvation, leading to a more reactive "naked" nucleophile.
Figure 2: An energy profile diagram illustrating a normal secondary kinetic isotope effect, where the deuterated species (D) has a slightly higher activation energy (ΔG‡) than the non-deuterated species (H), resulting in a slower reaction rate (kH > kD).
Conclusion
While direct experimental data on the kinetic isotope effects of HMPA-d18 is currently unavailable in the scientific literature, the principles of physical organic chemistry allow for a strong prediction that a secondary kinetic isotope effect should be observable in certain reactions. The magnitude of this effect is expected to be small, but its measurement could provide valuable mechanistic insights. This guide serves as a call to the research community to explore this untapped area of study and provides the theoretical and methodological framework for such investigations. The use of HMPA-d18 as a tool in mechanistic chemistry holds the potential to refine our understanding of the role of this powerful solvent in organic synthesis.
References
- 1. HMPA - Enamine [enamine.net]
- 2. scribd.com [scribd.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]
- 7. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexamethylphosphoramide(680-31-9) 1H NMR spectrum [chemicalbook.com]
Comparative Analysis of Hexamethylphosphoramide-d18 in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hexamethylphosphoramide-d18 Performance and Its Analytical Distinction from Unlabeled Hexamethylphosphoramide.
Executive Summary
This compound is a deuterated analog of Hexamethylphosphoramide, a polar aprotic solvent. Its primary application in research is as an internal standard for the quantification of HMPA in biological matrices. The significant mass difference between HMPA-d18 and HMPA allows for their clear differentiation by mass spectrometry, effectively eliminating analytical cross-reactivity or signal interference when appropriate mass-to-charge ratios are monitored. This guide delves into the metabolic fate of HMPA, potential cross-reactants in analytical methods, and detailed protocols for its quantification, providing a framework for understanding the analytical specificity of HMPA-d18.
Data Presentation: Analyte vs. Internal Standard
In mass spectrometry, the distinction between an analyte (HMPA) and its deuterated internal standard (HMPA-d18) is achieved by monitoring unique mass-to-charge (m/z) ratios for each compound. The lack of signal overlap at the selected m/z values ensures that the measurement of the analyte is not affected by the presence of the internal standard, and vice-versa.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Ions (m/z) - Hypothetical | Role in Assay |
| Hexamethylphosphoramide (HMPA) | C₆H₁₈N₃OP | 179.20 | 179, 135, 92, 44 | Analyte |
| This compound (HMPA-d18) | C₆D₁₈N₃OP | 197.31 | 197, 147, 100, 48 | Internal Standard |
Note: The monitored ions for HMPA are based on its known mass spectrum. The ions for HMPA-d18 are hypothetical and are projected based on the mass shift due to deuterium labeling. The selection of specific ions for quantification would be determined during method development and validation.
Experimental Protocols
Accurate quantification of HMPA in biological samples, such as urine or plasma, necessitates a robust analytical method. The following provides a detailed methodology for a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol, a common technique for such analyses.
Protocol: Determination of Hexamethylphosphoramide in Urine by GC-MS with HMPA-d18 Internal Standard
1. Sample Preparation:
-
To a 1 mL aliquot of urine, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
-
Ions for HMPA: m/z 179 (quantifier), 135, 92 (qualifiers)
-
Ions for HMPA-d18: m/z 197 (quantifier), 147, 100 (qualifiers)
-
3. Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of HMPA and a constant concentration of HMPA-d18.
-
The ratio of the peak area of the HMPA quantifier ion to the peak area of the HMPA-d18 quantifier ion is plotted against the concentration of HMPA.
-
The concentration of HMPA in the unknown samples is determined from the calibration curve.
Mandatory Visualizations
Metabolic Pathway of Hexamethylphosphoramide
Hexamethylphosphoramide undergoes metabolism in the body, primarily through oxidative N-demethylation and hydroxylation, reactions catalyzed by cytochrome P450 enzymes.[1][2] The major metabolite is pentamethylphosphoramide (PMPA). Understanding this pathway is crucial as these metabolites could be potential cross-reactants in less specific analytical methods.
Caption: Metabolic pathway of Hexamethylphosphoramide.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the logical flow of a typical GC-MS analysis using an internal standard for quantification.
References
A Comparative Guide to Quantitative NMR (qNMR) using Hexamethylphosphoramide-d18 as a Standard
For Researchers, Scientists, and Drug Development Professionals
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the precise concentration and purity of substances. The accuracy of qNMR heavily relies on the choice of a suitable internal standard. This guide provides a comprehensive comparison of Hexamethylphosphoramide-d18 (HMPA-d18) with other commonly used qNMR standards, supported by their known physical and chemical properties.
The Role of the Internal Standard in qNMR
In qNMR, an internal standard is a compound of known purity and concentration that is added to the sample containing the analyte of interest. The fundamental principle of qNMR is that the signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of a specific resonance of the analyte with that of the internal standard, the concentration of the analyte can be accurately determined.[2]
An ideal qNMR internal standard should possess several key characteristics:
-
High Purity: To ensure accuracy, the standard should have a certified high chemical and isotopic purity (typically ≥99%).[3]
-
Chemical Stability: It must be inert and not react with the analyte, the solvent, or components of the sample matrix.[3]
-
Simple NMR Spectrum: A simple spectrum, preferably a single sharp peak, simplifies integration and reduces the chance of signal overlap.[1]
-
No Overlapping Signals: Its NMR signals must not overlap with those of the analyte or the solvent.[4]
-
Good Solubility: The standard should be readily soluble in the deuterated solvent used for the analysis.[3]
-
Low Volatility: Low volatility is crucial to prevent concentration changes during sample preparation and handling.[1]
This compound as a qNMR Standard
This compound (HMPA-d18) is the fully deuterated analog of Hexamethylphosphoramide (HMPA). Due to the replacement of all 18 protons with deuterium, HMPA-d18 is expected to be "invisible" in a standard ¹H NMR spectrum. This lack of a proton signal is a significant advantage, as it eliminates the possibility of signal overlap with the analyte.
Key Properties of Hexamethylphosphoramide (non-deuterated): Hexamethylphosphoramide is a colorless liquid that is miscible with water.[5] It is a polar aprotic solvent.[6]
Comparison of HMPA-d18 with Common qNMR Standards
The selection of an appropriate internal standard is critical for the success of a qNMR experiment. Below is a comparison of the theoretical advantages and disadvantages of HMPA-d18 with other commonly used standards like Maleic Acid, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP), and Dimethyl sulfone (DMSO₂).
| Feature | This compound (HMPA-d18) | Maleic Acid | 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) | Dimethyl sulfone (DMSO₂) |
| ¹H NMR Signal | No signal (ideal) | Singlet at ~6.2-6.4 ppm[7] | Singlet at ~0 ppm | Singlet at ~3.1 ppm |
| Potential for Overlap | Very low (no proton signals) | Potential overlap with olefinic protons | Potential overlap with aliphatic protons | Potential overlap with various protons |
| Solubility | Expected to be soluble in a wide range of organic solvents and water. | Soluble in D₂O, DMSO-d₆, CD₃OD.[7] Insoluble in CDCl₃.[7] | Soluble in D₂O. | Soluble in D₂O, DMSO-d₆, CDCl₃, Acetone-d₆. |
| Purity | Available with high isotopic purity. | Available as a certified reference material.[8] | Available as a certified reference material. | Available as a certified reference material. |
| Stability | Generally stable, but incompatible with strong oxidizing agents and strong acids.[5] | Stable under most conditions, but can isomerize to fumaric acid. | Can adhere to glass surfaces, affecting concentration. | High thermal and chemical stability. |
| Safety Concerns | Carcinogen. [9] Requires stringent handling procedures.[5] | Generally considered safe to handle with standard laboratory precautions. | Generally considered safe to handle with standard laboratory precautions. | Generally considered safe to handle with standard laboratory precautions. |
Experimental Protocol: Quantitative ¹H NMR using an Internal Standard
This protocol provides a general framework for performing a qNMR experiment using an internal standard like HMPA-d18.
4.1. Materials and Equipment
-
Analyte of interest
-
This compound (or other selected internal standard) of known purity
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
Analytical balance (at least 4 decimal places)
-
Volumetric flasks and pipettes
-
NMR spectrometer
-
NMR tubes
4.2. Sample Preparation
-
Accurate Weighing: Accurately weigh a known amount of the internal standard (e.g., HMPA-d18) and the analyte into a clean, dry vial. It is recommended to prepare at least three independent samples for statistical validation.[10]
-
Dissolution: Dissolve the weighed solids in a precise volume of the chosen deuterated solvent within a volumetric flask. Ensure complete dissolution.
-
Transfer to NMR Tube: Transfer a known volume of the prepared solution into a clean NMR tube.
4.3. NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse for maximum signal excitation.[3]
-
Relaxation Delay (D1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of both the analyte and any residual protons in the standard to ensure complete relaxation between scans.[3] This is a critical parameter for accurate quantification.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[1]
-
Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure high digital resolution.
-
Temperature: Maintain a constant and accurately known temperature throughout the experiment.
-
4.4. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.
-
Calculation of Analyte Concentration: The concentration of the analyte can be calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity (or concentration)
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Logical Workflow for qNMR Analysis
The following diagram illustrates the logical steps involved in a typical qNMR experiment using an internal standard.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. asdlib.org [asdlib.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]
- 6. Hexamethylphosphoramide: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]
- 7. bipm.org [bipm.org]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Researcher's Guide to Hexamethylphosphoramide-d18: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Hexamethylphosphoramide-d18 (HMPA-d18), a deuterated analog of Hexamethylphosphoramide (HMPA), often employed as an internal standard in mass spectrometry-based assays. While direct inter-laboratory comparison studies on HMPA-d18 are not publicly available, this guide offers a comparative analysis of its physicochemical properties and a detailed illustrative experimental protocol for its application.
Physicochemical Properties: HMPA-d18 vs. HMPA
The primary difference between HMPA-d18 and HMPA lies in the substitution of hydrogen atoms with their stable isotope, deuterium. This isotopic labeling results in a higher molecular weight for HMPA-d18, which is crucial for its differentiation from the non-labeled analyte in mass spectrometry, while maintaining nearly identical chemical properties.[1][2] This ensures that HMPA-d18 co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization and matrix effects, thereby providing reliable quantification.[3]
| Property | This compound (HMPA-d18) | Hexamethylphosphoramide (HMPA) |
| Molecular Formula | C₆D₁₈N₃OP | C₆H₁₈N₃OP |
| Molecular Weight | 197.31 g/mol [2][4] | 179.20 g/mol [5] |
| CAS Number | 51219-90-0[1][4] | 680-31-9[5] |
| Appearance | Colorless liquid[2] | Colorless liquid[5][6] |
| Boiling Point | Not specified, but expected to be similar to HMPA | 230-232 °C[5] |
| Melting Point | Not specified, but expected to be similar to HMPA | 7 °C[5] |
| Density | Not specified, but expected to be similar to HMPA | 1.03 g/mL at 25 °C[5] |
| Solubility in Water | Miscible (inferred) | Miscible[5] |
Note: HMPA is a suspected carcinogen and should be handled with appropriate safety precautions.[1][7] HMPA-d18 should be handled with similar care.[2]
Illustrative Experimental Protocol: Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS
This section provides a detailed, representative protocol for the use of HMPA-d18 as an internal standard in a typical bioanalytical method.
Objective: To determine the concentration of "Analyte X" in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with HMPA-d18 as an internal standard.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Analyte X reference standard
-
This compound (HMPA-d18)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well microplate
2. Preparation of Stock and Working Solutions:
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.
-
HMPA-d18 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve HMPA-d18 in methanol.
-
Analyte X Working Solutions: Serially dilute the Analyte X stock solution with 50:50 (v/v) ACN:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the HMPA-d18 stock solution with 50:50 (v/v) ACN:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 96-well microplate.
-
Add 150 µL of the IS working solution (100 ng/mL HMPA-d18 in ACN) to each well. The acetonitrile will precipitate the plasma proteins.
-
Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
Analyte X: Determine the precursor and product ion transitions (e.g., m/z 350.2 -> 180.1).
-
HMPA-d18 (IS): Determine the precursor and product ion transitions (e.g., m/z 198.3 -> 153.2).
-
5. Data Analysis:
-
Integrate the peak areas for both Analyte X and HMPA-d18.
-
Calculate the peak area ratio (Analyte X peak area / HMPA-d18 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 51219-90-0: HMPA-d18 | CymitQuimica [cymitquimica.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Hexamethylphosphoric triamide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]
- 6. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Safety Operating Guide
Safe Disposal of Hexamethylphosphoramide-d18 (HMPA-d18)
This guide provides essential safety and logistical information for the proper handling and disposal of Hexamethylphosphoramide-d18 (HMPA-d18). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
Warning: Hexamethylphosphoramide (HMPA) and its deuterated form, HMPA-d18, are hazardous chemicals. HMPA is classified as a "select carcinogen" by OSHA, is reasonably anticipated to be a human carcinogen, and may cause genetic defects and reproductive harm.[1][2][3][4][5] It is also corrosive, causing severe skin burns and eye damage, and can be absorbed through the skin.[1][4] All handling and disposal must be conducted with extreme caution, adhering to strict safety protocols.
Hazard Profile and Safety Data
Proper handling is predicated on a clear understanding of the substance's hazards. Key quantitative and qualitative safety data are summarized below.
| Hazard Classification | Description | Source |
| Carcinogenicity | Category 1B / 2; Reasonably anticipated to be a human carcinogen.[1][3][4][5] | IARC, ACGIH, NTP |
| Germ Cell Mutagenicity | Category 1A / 1B; May cause genetic defects.[1][2][4] | GHS |
| Skin Corrosion/Irritation | Category 1C; Causes severe skin burns and irritation.[4] | GHS |
| Serious Eye Damage | Category 1; Causes serious eye damage.[4] | GHS |
| Acute Toxicity (Oral) | LD50 (Rat): 2,650 mg/kg | RTECS |
| Acute Toxicity (Dermal) | LD50 (Rabbit): 2,600 mg/kg[1] | RTECS |
| Reportable Quantity (RQ) | 1 lb (0.454 kg) | EPA |
Procedural Guidance: From Handling to Disposal
Personal Protective Equipment (PPE)
Due to the high chronic toxicity of HMPA-d18, stringent personal protection is mandatory.[3] Always work within a certified chemical fume hood.[3]
-
Hand Protection: Wear chemically resistant, impermeable gloves, such as neoprene gloves.[6] Always check gloves for integrity before use.[7]
-
Body Protection: Wear clean, full-body protective clothing, such as a lab coat, smock, or coveralls.[6] A PVC apron is also recommended.[6]
-
Eye and Face Protection: Use splash goggles and a face shield to prevent any contact with the eyes and face.[3][7]
-
Respiratory Protection: If there is a risk of vapor or aerosol generation, use a half-face filter-type respirator with appropriate cartridges for organic vapors, mists, and fumes.[6]
Spill Management Protocol
In the event of a spill, immediate and safe cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the area and evacuate.[2][6] Move upwind from the spill.[2][6] Remove all sources of ignition as the substance is combustible.[2][6][8]
-
Don PPE: Before re-entering the area, don the full PPE detailed above, including respiratory protection.[2][6]
-
Containment: Prevent the spill from entering drains or waterways by using absorbent materials or creating a dike.[2][4][6][7][9] Cover drains if necessary.[9]
-
Absorption: Soak up the spill using an inert absorbent material such as vermiculite, sand, earth, or a chemical spill pillow.[2][3][9]
-
Collection: Carefully collect the absorbed material and any recoverable product into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[2][3][4][7][8][9]
-
Decontamination: Clean the spill area thoroughly. Wash the area and ensure runoff does not enter drains.[2] All equipment used for cleanup must be decontaminated.[2]
Proper Disposal Procedure
All HMPA-d18 waste is considered hazardous and must be disposed of according to institutional guidelines and all federal, state, and local environmental regulations.[1][6]
-
Waste Collection: Collect all excess HMPA-d18 and any materials contaminated with it (e.g., absorbent materials, used PPE, empty containers) into a designated, appropriate, and clearly labeled hazardous waste container.[3][8] Do not mix HMPA-d18 waste with other waste streams.
-
Labeling: The waste container must be securely sealed and clearly labeled with its contents, including the chemical name "this compound" and appropriate hazard warnings (e.g., "Carcinogen," "Toxic," "Corrosive").[3][6][8]
-
Storage: Store the sealed waste container in a locked, well-ventilated, designated hazardous waste storage area away from incompatible materials like strong oxidizing agents and acids.[2]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Waste must be disposed of at an approved and licensed waste disposal plant.
-
Empty Containers: Empty containers may still contain hazardous residues and should be treated as hazardous waste.[6] If not properly cleaned, they should be punctured to prevent reuse.[6]
Personnel and Equipment Decontamination
-
Personnel: Before exiting the work area, remove and leave all protective clothing and equipment at the exit point.[6] Place used disposable items in a labeled impervious container for disposal.[6] Reusable garments should be decontaminated and laundered separately.[2][6] Personnel should shower after completing work and removing protective gear.[6] Always wash hands thoroughly with soap and water after handling the substance.[2][4][7][9]
-
Equipment: All laboratory equipment that has come into contact with HMPA-d18 must be thoroughly decontaminated before being stored or reused.[2]
HMPA-d18 Disposal Workflow
The following diagram outlines the decision-making and operational process for the safe management and disposal of this compound.
Caption: Workflow for the safe handling and disposal of HMPA-d18 waste.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]
- 4. sds.chemdox.com [sds.chemdox.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. Hexamethylphosphoramide | 680-31-9 [chemicalbook.com]
- 9. sds.chemdox.com [sds.chemdox.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexamethylphosphoramide-d18
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Hexamethylphosphoramide-d18. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards. This compound, a deuterated form of Hexamethylphosphoramide (HMPA), is a hazardous chemical that requires stringent safety measures.[1][2] HMPA is recognized as a carcinogen and a mutagen that can cause heritable genetic damage.[3][4][5][6] It is also corrosive and can cause severe skin burns and eye damage.[5][7]
Personal Protective Equipment (PPE) Protocol
Due to the hazardous nature of this compound, a comprehensive PPE plan is essential. All personnel must be trained on the proper donning, doffing, and disposal of the following equipment.
1. Eye and Face Protection:
-
Requirement: Tightly fitting safety goggles are mandatory to prevent any contact with the eyes.[7] A face shield should be used in situations with a higher risk of splashing.
-
Inspection: Before each use, inspect for scratches, cracks, or any damage that could compromise protection. Ensure a proper seal with the face.
2. Hand Protection:
-
Requirement: Chemically resistant gloves are required.[5] Given the nature of HMPA, it is crucial to select gloves tested for their impermeability to this specific chemical. Double gloving is highly recommended.
-
Inspection: Visually inspect gloves for any signs of degradation, punctures, or tears before use.
3. Protective Clothing:
-
Requirement: A lab coat is the minimum requirement.[4] For procedures with a higher risk of exposure, a full protective suit is necessary.[4] All protective clothing should be made of a material resistant to HMPA.
-
Inspection: Check for any rips, tears, or contamination before donning.
4. Respiratory Protection:
-
Requirement: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] If there is a risk of inhalation, a respirator with an appropriate filter (e.g., ABEK type) must be used.[7]
-
Inspection: Ensure the respirator is clean, the straps are intact, and the correct cartridges are in place and within their expiration date. A fit test is required before initial use.
Operational and Disposal Plan
A systematic approach to handling and disposal is critical to minimize risk.
Handling Procedures:
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly and all necessary PPE is readily available and inspected. The work area should be clear of any unnecessary items.
-
Aliquotting and Use: Handle this compound in the smallest quantities required for the experiment. Use dedicated and clearly labeled equipment.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[9] For larger spills, evacuate the area and alert the emergency response team.[3]
Disposal Procedures:
-
Waste Segregation: All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8]
-
Container Management: Do not overfill waste containers. Once full, they should be securely sealed and moved to the designated hazardous waste accumulation area.
-
Final Disposal: Disposal of this compound waste must be conducted through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[3][7] Incineration at an approved facility is a common disposal method.[3]
Quantitative Safety Data Summary
| Parameter | Specification | Source |
| Chemical Formula | C₆D₁₈N₃OP | [2] |
| CAS Number | 51219-90-0 | [5] |
| Hazards | Carcinogen, Mutagen, Skin Corrosive, Eye Damage | [5][7] |
| Personal Protective Equipment | Tightly fitting safety goggles, chemical-resistant gloves, protective clothing, respirator (ABEK filter) | [4][5][7] |
| Handling Environment | Certified chemical fume hood | [8] |
| Spill Containment | Inert absorbent material | [9] |
| Waste Disposal | Licensed chemical waste disposal, Incineration | [3][7] |
Experimental Workflow and Safety Protocol
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 51219-90-0: HMPA-d18 | CymitQuimica [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sds.chemdox.com [sds.chemdox.com]
- 6. Hexamethylphosphoric triamide (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
